FPI-1465
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C11H18N4O7S |
|---|---|
分子量 |
350.35 g/mol |
IUPAC 名称 |
[(2S,5R)-7-oxo-2-[[(3R)-pyrrolidin-3-yl]oxycarbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C11H18N4O7S/c16-10(13-21-8-3-4-12-5-8)9-2-1-7-6-14(9)11(17)15(7)22-23(18,19)20/h7-9,12H,1-6H2,(H,13,16)(H,18,19,20)/t7-,8-,9+/m1/s1 |
InChI 键 |
JBMFHPNYQVHTCK-HLTSFMKQSA-N |
产品来源 |
United States |
Foundational & Exploratory
FPI-1465: A Technical Guide to its Mechanism as a β-Lactamase Inhibitor
An in-depth analysis of the compound designated FPI-1465 reveals conflicting information regarding its primary mechanism of action. The most substantiated identity, supported by a registered CAS number and preclinical data from a pharmaceutical developer, identifies this compound as a novel β-lactamase inhibitor. However, other sources describe it as a controlled substance with analgesic properties or a TPK1 kinase inhibitor. Furthermore, the designation "this compound" has been mistakenly used to refer to the targeted alpha therapy [225Ac]-FPI-1434.
This guide will focus on the most credible and well-documented mechanism of action: This compound as a novel β-lactamase inhibitor . The other purported identities are noted but lack the same level of scientific evidence.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel, non-β-lactam β-lactamase inhibitor (BLI) that belongs to the diazabicyclo[3.2.1]octane class of molecules.[1] It is being investigated for use in combination with β-lactam antibiotics to combat infections caused by multidrug-resistant bacteria.[1] The primary function of this compound is to inactivate β-lactamase enzymes, which are a principal mechanism of bacterial resistance to β-lactam antibiotics.[1] By inhibiting these enzymes, this compound restores the efficacy of existing β-lactam drugs.[1] Preclinical data also suggest a potential secondary mechanism involving direct interaction with penicillin-binding proteins (PBPs).[2]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₈N₄O₇S | [3][4] |
| Molecular Weight | 350.35 g/mol | [3][4] |
| CAS Number | 1452458-72-8 | [3][4][5] |
| Systematic Name | Sulfuric acid, mono[(1R,2S,5R)-7-oxo-2-[[[(3S)-3-pyrrolidinyloxy]amino]carbonyl]-1,6-diazabicyclo[3.2.1]oct-6-yl] ester | [5] |
Core Mechanism of Action
The central mechanism of this compound is the potent inhibition of bacterial serine-β-lactamase enzymes.[1][2]
Many antibiotic-resistant bacteria produce β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective.[3] this compound acts as an inhibitor of these enzymes.[2] It is believed to function as a "suicide substrate," forming a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase.[1] This irreversible binding effectively inactivates the enzyme, preventing it from degrading co-administered β-lactam antibiotics.[1] This protective action allows the partner antibiotic to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.[2]
In addition to inhibiting β-lactamases, preclinical studies suggest that this compound may also directly interact with PBPs, specifically PBP2 in E. coli and P. aeruginosa.[6] This dual mechanism of action, targeting both the primary resistance mechanism and the ultimate therapeutic target, could provide a significant advantage in overcoming bacterial resistance.[3]
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of this compound in overcoming β-lactamase mediated antibiotic resistance.
Preclinical Data: Potentiation of Antibiotic Activity
Preclinical in vitro studies have demonstrated that this compound significantly enhances the activity of various β-lactam antibiotics against resistant bacterial strains.[7]
| Antibiotic | Bacterial Resistance Mechanism | Fold-Increase in Potency with this compound | Reference |
| Ceftazidime | Extended-Spectrum β-Lactamases (ESBLs) | Up to 256-fold | [7] |
| Aztreonam | Extended-Spectrum β-Lactamases (ESBLs) | Up to 1,024-fold | [7] |
| Meropenem | Extended-Spectrum β-Lactamases (ESBLs) | Often 4-fold | [7] |
| Ceftazidime | Carbapenemases | Up to 256-fold | [7] |
| Aztreonam | Carbapenemases | Up to 4,096-fold | [7] |
| Meropenem | Carbapenemases | Up to 128-fold | [7] |
Experimental Protocols
While detailed, peer-reviewed protocols for this compound are not widely available, a generalized methodology for assessing its in vitro synergy with β-lactam antibiotics is outlined below.
Objective: To quantify the synergistic effect of this compound when combined with a β-lactam antibiotic against a panel of bacterial isolates.
Methodology:
-
Bacterial Culture: Bacterial isolates are cultured overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: A two-dimensional array of serial dilutions of the β-lactam antibiotic and this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined for the antibiotic alone, this compound alone, and for each combination.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). An FICI of ≤ 0.5 is typically indicative of synergy.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for assessing the in vitro synergy of this compound.
Conclusion
The preponderance of available evidence identifies this compound as a novel β-lactamase inhibitor with significant potential to address the challenge of antibiotic resistance. Its primary mechanism of action, the inhibition of a broad range of β-lactamases, is well-supported by preclinical data demonstrating its ability to restore the efficacy of multiple β-lactam antibiotics. The potential for a dual mechanism of action, through direct interaction with PBPs, further enhances its therapeutic promise. While conflicting information regarding the identity of this compound exists, the data supporting its role as a β-lactamase inhibitor is the most coherent and scientifically grounded. Further peer-reviewed studies and clinical trial data are necessary to fully delineate its pharmacological profile and clinical utility.
References
An In-depth Technical Guide to the Biological Targets of Nacubactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacubactam (B609398) (formerly OP0595 or RG6080) is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently in advanced clinical development.[1][2] It is being investigated in combination with β-lactam antibiotics like meropenem (B701), cefepime, and aztreonam (B1666516) to combat serious infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE).[1][2][3] What sets nacubactam apart is its multifaceted mechanism of action, which not only protects partner antibiotics from enzymatic degradation but also exerts its own direct antibacterial effect.[4][5] This dual-action profile makes it a promising candidate to address the escalating threat of antimicrobial resistance.[4]
Core Mechanism of Action
Nacubactam's efficacy stems from its ability to engage two distinct types of bacterial targets simultaneously:
-
β-Lactamase Inhibition: As a potent β-lactamase inhibitor, nacubactam covalently binds to and inactivates a broad range of serine β-lactamases.[1][6] These enzymes are a primary defense mechanism for bacteria against β-lactam antibiotics. By neutralizing them, nacubactam restores the activity of its partner antibiotic.[4]
-
Penicillin-Binding Protein (PBP) Inhibition: Uniquely among many inhibitors, nacubactam possesses intrinsic antibacterial activity by directly targeting and inhibiting Penicillin-Binding Protein 2 (PBP2) in Enterobacteriaceae.[1][3][7] PBPs are essential enzymes for the synthesis and maintenance of the bacterial cell wall.[4]
This dual engagement leads to a potent synergistic effect. Nacubactam both shields the partner β-lactam from destruction and weakens the bacterial cell wall, enhancing the overall bactericidal activity of the combination therapy.[3][5]
Biological Target 1: Serine β-Lactamases
Nacubactam is a potent inhibitor of Ambler class A, C, and some class D serine β-lactamases.[3][5][8] These classes include many of the most clinically significant resistance enzymes.
-
Class A: Includes enzymes like KPC (Klebsiella pneumoniae carbapenemase) and various extended-spectrum β-lactamases (ESBLs).[6][7]
-
Class C: Primarily consists of AmpC enzymes, which can be chromosomally encoded and inducible.[7][9]
-
Class D: Includes certain oxacillinases (OXA) with carbapenemase activity, such as OXA-48.[5][6]
The inhibition of these enzymes is crucial for restoring the activity of carbapenems like meropenem against resistant pathogens.[6]
Biological Target 2: Penicillin-Binding Protein 2 (PBP2)
In addition to its role as a β-lactamase inhibitor, nacubactam demonstrates direct, intrinsic antibacterial activity by binding to and inhibiting PBP2 in Enterobacteriaceae.[1][7] This PBP2 inhibition contributes to what is known as a "β-lactam enhancer" effect; by targeting PBP2, nacubactam complements the activity of partner β-lactams that may preferentially target other PBPs.[7][9] This multi-PBP targeting strategy enhances the overall antibacterial effect and broadens the spectrum of activity.[4][7]
Quantitative Data on Target Inhibition
The potency of nacubactam against its targets has been quantified through various in vitro assays. The following tables summarize key findings, including the half-maximal inhibitory concentration (IC50), the apparent inhibition constant (Ki app), and minimum inhibitory concentrations (MIC).
Table 1: Inhibition of KPC β-Lactamases by Nacubactam
| Target Enzyme | Parameter | Value (µM) | Source |
|---|---|---|---|
| KPC-2 | IC50 | 66 | [6] |
| KPC-2 (K234R variant) | IC50 | 781 | [6] |
| KPC-2 | Ki app | 31 ± 3 | [7][10] |
| KPC-2 (K234R variant) | Ki app | 270 ± 27 |[7][10] |
Table 2: Acylation Rate of Nacubactam against KPC β-Lactamases
| Target Enzyme | Parameter | Value (M⁻¹s⁻¹) | Source |
|---|---|---|---|
| KPC-2 | k₂/K | 5,815 ± 582 | [7][10] |
| KPC-2 (K234R variant) | k₂/K | 247 ± 25 |[7][10] |
Table 3: Minimum Inhibitory Concentrations (MIC) of Meropenem in the Presence and Absence of Nacubactam against K. pneumoniae Strains
| Strain Characteristic | Meropenem MIC (mg/L) | Meropenem + Nacubactam (4 mg/L) MIC (mg/L) | Source |
|---|---|---|---|
| KPC-2 or KPC-3 harboring (n=44) | >64 | ≤1 | [6] |
| OXA-48-like harboring (n=6) | 16 to >64 | ≤1 |[6] |
Visualizing Nacubactam's Dual-Action Mechanism
The following diagram illustrates the two primary pathways through which nacubactam exerts its antimicrobial effect.
Caption: Dual-action mechanism of nacubactam.
Experimental Methodologies
The quantitative data presented in this guide are derived from established experimental protocols. While specific, detailed protocols are often proprietary, the fundamental methodologies are described below.
Minimum Inhibitory Concentration (MIC) Determination
MIC values are determined to assess the concentration of an antimicrobial agent required to inhibit the visible growth of a bacterium.[11][12]
Principle: The broth microdilution method is a standard technique used for MIC testing.[12][13]
Workflow:
-
Preparation: A series of two-fold dilutions of the antibiotic (e.g., meropenem) and the combination (meropenem + a fixed concentration of nacubactam) are prepared in 96-well microtiter plates containing cation-adjusted Mueller-Hinton broth.[13][14]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., ~5 x 10⁵ CFU/mL).[15]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[15][16]
-
Analysis: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[12][16]
Caption: Generalized workflow for MIC determination.
Enzyme Inhibition Assays (IC50 Determination)
These assays measure the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.
Principle: The activity of a β-lactamase enzyme is monitored by its ability to hydrolyze a chromogenic substrate, such as nitrocefin. The presence of an inhibitor like nacubactam will reduce the rate of hydrolysis.[6][13]
Methodology:
-
Enzyme Preparation: Periplasmic extracts containing the target β-lactamase (e.g., KPC-2) are prepared from bacterial cell cultures.[6][13]
-
Assay: The enzyme extract is incubated with varying concentrations of nacubactam.[6]
-
Substrate Addition: The reaction is initiated by adding a chromogenic substrate (e.g., nitrocefin).[13]
-
Detection: The change in absorbance over time, resulting from substrate hydrolysis, is measured using a spectrophotometer.
-
Calculation: The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.[6]
Penicillin-Binding Protein (PBP) Competition Assays
These assays determine the affinity of a compound for specific PBPs.[17]
Principle: This is a competitive binding assay where the test compound (nacubactam) competes with a fluorescently labeled β-lactam probe (e.g., Bocillin FL) for binding to PBPs in bacterial membrane preparations.[17][18]
Methodology:
-
Membrane Preparation: Bacterial membranes containing PBPs are isolated from cultured cells via lysis and ultracentrifugation.[17][18]
-
Competition: Aliquots of the membrane preparation are incubated with increasing concentrations of nacubactam.[17]
-
Labeling: A fixed concentration of a fluorescent probe (Bocillin FL) is added to label the PBPs that remain unbound by nacubactam.[18]
-
Separation: The membrane proteins are separated by size using SDS-PAGE.[18]
-
Analysis: The gel is imaged using a fluorescence scanner. The intensity of the fluorescent PBP bands decreases as the concentration of the competing nacubactam increases. The IC50 for each PBP can then be determined.[17]
References
- 1. Nacubactam - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. mdpi.com [mdpi.com]
- 4. What is Nacubactam used for? [synapse.patsnap.com]
- 5. ihma.com [ihma.com]
- 6. 698. Nacubactam Inhibits Class A β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nacubactam Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. emerypharma.com [emerypharma.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinctive Binding of Avibactam to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combating Multidrug-Resistant Bacteria by Integrating a Novel Target Site Penetration and Receptor Binding Assay Platform Into Translational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
FPI-1465: A Technical Guide to a Dual-Action β-Lactamase and Penicillin-Binding Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FPI-1465, also known as nacubactam, is a novel, intravenously administered diazabicyclooctane (DBO) β-lactamase inhibitor.[1][2] It exhibits a compelling dual-action mechanism, targeting two critical components of bacterial survival. Primarily, it inactivates a broad spectrum of serine β-lactamases, the enzymes responsible for degrading β-lactam antibiotics.[1][3] Concurrently, it demonstrates intrinsic antibacterial activity by inhibiting penicillin-binding protein 2 (PBP2), an essential enzyme in bacterial cell wall synthesis.[1][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound operates as a covalent inhibitor.[4] Its diazabicyclooctane core structure enables it to form a stable acyl-enzyme intermediate with the catalytic serine residue within the active site of both serine-β-lactamases and PBPs.[4] This acylation process effectively inactivates these enzymes.
-
β-Lactamase Inhibition: By binding to and inactivating β-lactamase enzymes, this compound protects co-administered β-lactam antibiotics from hydrolysis and degradation, thereby restoring their efficacy against resistant bacteria.[3][5]
-
PBP2 Inhibition: The direct inhibition of PBP2 disrupts the transpeptidation step in peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall.[1][4] This action leads to cell death and confers intrinsic antibacterial activity to this compound.
This dual-targeting mechanism represents a significant strategy to combat multidrug-resistant Gram-negative bacteria.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available preclinical information.
Table 1: Inhibition and Binding Constants [2]
| Target | Parameter | Value |
|---|---|---|
| PBP2 | IC₅₀ | 1.0 µg/mL |
| β-lactamase CTX-M-15 | Kd | 0.011 µM |
| β-lactamase OXA-48 | Kd | 5.3 µM |
Table 2: Chemical and Physical Properties [5][6]
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₄O₇S |
| Molecular Weight | 350.35 g/mol |
| CAS Number | 1452458-72-8 |
Experimental Protocols
Detailed methodologies for the in vitro characterization of this compound are crucial for reproducible research. The following sections outline key experimental protocols.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the concentration of a β-lactam antibiotic, in combination with a fixed concentration of this compound, required to inhibit the visible growth of a bacterial strain.[2]
Materials:
-
This compound stock solution
-
β-lactam antibiotic stock solution (e.g., meropenem, cefepime)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Bacterial inoculum prepared to a 0.5 McFarland standard
-
Sterile 96-well microtiter plates
Procedure:
-
Preparation of Drug Plates: Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB across the columns of a 96-well plate.
-
Addition of this compound: Add a fixed concentration of this compound to each well containing the β-lactam dilutions. A common concentration for inhibitors is 4 µg/mL.[2]
-
Inoculation: Adjust the bacterial suspension to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[1][2]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.[1][2]
-
MIC Determination: The MIC is defined as the lowest concentration of the β-lactam antibiotic in combination with this compound that completely inhibits visible bacterial growth.[1][2]
References
FPI-1465 (Nacubactam): A Technical Guide to its Dual-Action β-Lactamase Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1465, also known as Nacubactam, is a potent, diazabicyclooctane (DBO) based, non-β-lactam β-lactamase inhibitor (BLI).[1][2] It is under investigation for its ability to restore the efficacy of β-lactam antibiotics against multidrug-resistant bacteria. Nacubactam exhibits a novel dual-action mechanism, functioning not only as a serine-β-lactamase inhibitor but also by directly targeting and inhibiting Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis.[3][4][5] This technical guide provides an in-depth overview of the this compound (Nacubactam) β-lactamase inhibition pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
Nacubactam's primary role is to neutralize the primary defense mechanism of many resistant bacteria: the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive.[6][7] Nacubactam acts as a "suicide inhibitor" by forming a stable, covalent acyl-enzyme intermediate with the catalytic serine residue in the active site of serine-β-lactamases.[1][5] This irreversible binding effectively sequesters and inactivates the β-lactamase, protecting the partner β-lactam antibiotic from degradation and allowing it to reach its target, the penicillin-binding proteins (PBPs), to inhibit cell wall synthesis.[3]
Furthermore, Nacubactam possesses intrinsic antibacterial activity through the direct inhibition of PBP2 in Enterobacteriaceae.[3][4][5] This dual-targeting mechanism provides a significant advantage in combating bacterial resistance, potentially leading to a synergistic "enhancer" effect when combined with other β-lactam antibiotics that target different PBPs.[8]
Quantitative Data
The following tables summarize key quantitative data demonstrating the efficacy of this compound (Nacubactam) from various in vitro studies.
Table 1: In Vitro Activity of Nacubactam in Combination with Meropenem against β-Lactamase-Producing Enterobacteriaceae [8]
| Bacterial Class | β-Lactamase Produced | Meropenem MIC90 (μg/mL) | Meropenem/Nacubactam (1:1) MIC90 (μg/mL) |
| Class A | KPC | >32 | 1 |
| Class A | ESBL | 0.12 | ≤0.06 |
| Class B | Metallo-β-lactamases (MBLs) | >32 | 8 |
| Class C | AmpC | 0.25 | 0.12 |
| Class D | OXA-48-like | 8 | 1 |
Table 2: Comparative In Vitro Activity of β-Lactamase Inhibitor Combinations against Non-Carbapenem-Susceptible Enterobacterales [8]
| Combination | % Susceptible at ≤8 μg/mL |
| Cefepime-Zidebactam | 98.5 |
| Ceftazidime-Avibactam | 77.5 |
| Imipenem-Relebactam | 64.1 |
Table 3: Synergistic Activity of this compound (4 µg/mL) with β-Lactam Antibiotics against ESBL-Producing Enterobacteriaceae [9]
| Antibiotic | MIC50 (µg/mL) - Antibiotic Alone | MIC50 (µg/mL) - Antibiotic + this compound | MIC90 (µg/mL) - Antibiotic Alone | MIC90 (µg/mL) - Antibiotic + this compound |
| Aztreonam | 8 | ≤0.015 | 128 | 0.5 |
| Ceftazidime | 32 | 0.03 | 256 | 1 |
| Meropenem | ≤0.25 | 0.06 | 0.5 | 0.12 |
Table 4: PBP2 Inhibition by this compound (Nacubactam) and Comparators [10]
| Compound | PBP2 IC50 (μg/mL) |
| This compound (Nacubactam) | 1.0 ± 0.6 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows associated with this compound (Nacubactam).
Caption: Dual-action mechanism of this compound (Nacubactam).
Caption: Experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
β-Lactamase Inhibition Assay (Colorimetric)
This protocol is used to determine the inhibitory activity of this compound against a specific β-lactamase enzyme using a chromogenic substrate like nitrocefin.[8]
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2, CTX-M-15)
-
This compound (Nacubactam)
-
Nitrocefin
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of the purified β-lactamase enzyme to each well.
-
Add the various concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 10-30 minutes at 25°C) to allow for inhibitor-enzyme binding.[11]
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Immediately measure the change in absorbance at 486 nm over time using a microplate reader.[8]
-
Calculate the initial velocity (rate of hydrolysis) of the reaction for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value, which is the concentration of this compound that reduces the enzyme activity by 50%, by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[8]
Penicillin-Binding Protein 2 (PBP2) Binding Assay (Competitive)
This assay determines the affinity of this compound for PBP2 using a competitive binding format.[8][11]
Materials:
-
Isolated bacterial membranes containing PBP2 or purified PBP2
-
This compound (Nacubactam)
-
Fluorescently labeled β-lactam probe (e.g., Bocillin FL)
-
Wash buffer
-
SDS-PAGE equipment
-
Fluorescence scanner
Procedure:
-
Grow the bacterial strain of interest (e.g., E. coli) to mid-log phase.
-
Harvest the cells and lyse them to release cellular components.
-
Isolate the cell membranes containing the PBPs via ultracentrifugation.[8]
-
Incubate the isolated membranes with varying concentrations of this compound for a specific time.
-
Add a fixed concentration of the fluorescently labeled β-lactam probe (Bocillin FL) and incubate further to allow for competitive binding.[8]
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence scanner.[8]
-
Quantify the fluorescence intensity of the PBP2 band for each concentration of this compound.
-
Determine the IC50 value by plotting the fluorescence intensity against the this compound concentration.[8]
Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic effect of this compound in combination with a β-lactam antibiotic against a β-lactamase-producing bacterial strain.[12][13]
Materials:
-
This compound (Nacubactam)
-
β-lactam antibiotic of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the β-lactam antibiotic along the x-axis of a 96-well plate and serial two-fold dilutions of this compound along the y-axis.
-
This creates a matrix of wells with varying concentrations of both compounds, as well as wells with each compound alone for MIC determination.
-
Inoculate each well with the standardized bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL).[13]
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).[8]
-
Incubate the plates at 35-37°C for 16-20 hours.[8]
-
Visually inspect the plates for turbidity to determine the Minimum Inhibitory Concentration (MIC) for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index to determine the nature of the interaction (synergistic, additive, or antagonistic).
Conclusion
This compound (Nacubactam) is a promising β-lactamase inhibitor with a unique dual-action mechanism that not only neutralizes a key bacterial resistance mechanism but also exhibits intrinsic antibacterial activity. The quantitative data from in vitro studies clearly demonstrate its potential to restore and enhance the efficacy of existing β-lactam antibiotics against a broad range of clinically relevant pathogens. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds. Further in vivo studies and clinical trials are essential to fully elucidate the therapeutic potential of this compound in addressing the growing threat of antimicrobial resistance.
References
- 1. In Vivo Pharmacodynamics of β-Lactams/Nacubactam against Carbapenem-Resistant and/or Carbapenemase-Producing Enterobacter cloacae and Klebsiella pneumoniae in Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New β-Lactamase Inhibitors Nacubactam and Zidebactam Improve the In Vitro Activity of β-Lactam Antibiotics against Mycobacterium abscessus Complex Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jmilabs.com [jmilabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
The Discovery and Synthesis of Nacubactam (FPI-1465): A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Nacubactam (B609398), also known by the identifier FPI-1465, is a novel, intravenously administered diazabicyclooctane (DBO) β-lactamase inhibitor. Developed by Fedora Pharmaceuticals, nacubactam is currently under investigation for the treatment of serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE). It exhibits a unique dual mechanism of action, setting it apart from other β-lactamase inhibitors. This guide provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical and clinical data available for nacubactam.
Discovery and Development
Nacubactam was discovered and developed by Fedora Pharmaceuticals, a company focused on addressing the challenge of antimicrobial resistance. It was identified as a promising candidate for its potent inhibition of a broad spectrum of β-lactamases and its intrinsic antibacterial activity. The development of nacubactam has involved collaborations with other pharmaceutical companies, including Meiji Seika Pharma and Roche, to advance its clinical trials. To date, nacubactam has received Fast Track and Qualified Infectious Disease Product (QIDP) designations from the U.S. Food and Drug Administration (FDA).[1]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | [(2S,5R)-2-(2-aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
| Molecular Formula | C9H16N4O7S |
| Molar Mass | 324.31 g·mol−1 |
| CAS Number | 1452458-86-4 |
| DrugBank Accession Number | DB15353 |
| ChEMBL ID | CHEMBL3989959 |
Mechanism of Action
Nacubactam possesses a distinctive dual mechanism of action:
-
β-Lactamase Inhibition: As a member of the diazabicyclooctane class, nacubactam is a potent inhibitor of a wide range of serine β-lactamases.[2][3] This includes Ambler class A (such as KPC and CTX-M), class C (AmpC), and some class D enzymes.[4][5] By covalently binding to the active site of these enzymes, nacubactam protects co-administered β-lactam antibiotics from enzymatic degradation, thereby restoring their efficacy against resistant bacteria.
-
Penicillin-Binding Protein 2 (PBP2) Inhibition: Uniquely among many β-lactamase inhibitors, nacubactam also exhibits intrinsic antibacterial activity by directly binding to and inhibiting Penicillin-Binding Protein 2 (PBP2) in the cell wall of Enterobacteriaceae.[2][4][5] This direct action on a key enzyme involved in bacterial cell wall synthesis leads to an "enhancer" effect when combined with other β-lactam antibiotics that target different PBPs, resulting in synergistic antibacterial activity.[6]
Synthesis
The synthesis of nacubactam, a diazabicyclooctane derivative, involves a multi-step process that focuses on the stereoselective construction of the bicyclic core and subsequent functionalization. While a detailed, step-by-step protocol from a single source is not publicly available, a general synthetic strategy can be inferred from patent literature (e.g., US9708320B2) and publications on related DBO inhibitors.[7][8][9]
A plausible synthetic workflow is outlined below. This represents a generalized pathway and should be considered illustrative.
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of nacubactam in combination with a β-lactam antibiotic against various bacterial strains.
Methodology:
-
Bacterial Strains: A panel of clinically relevant bacterial isolates, including carbapenem-resistant Enterobacteriaceae, is used.
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium.
-
Assay Format: Broth microdilution is performed in 96-well plates according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Serial two-fold dilutions of the β-lactam antibiotic are prepared in the microtiter plates.
-
Nacubactam is added to each well at a fixed concentration (e.g., 4 µg/mL).
-
A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.
-
Plates are incubated at 35-37°C for 16-20 hours.
-
-
Data Analysis: The MIC is recorded as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.
PBP2 Binding Assay
Objective: To determine the binding affinity of nacubactam for PBP2.
Methodology:
-
Principle: This is a competitive binding assay using a fluorescently labeled β-lactam, such as Bocillin FL, which binds to PBPs. The test compound competes with the fluorescent probe for binding to PBP2.
-
Procedure:
-
Bacterial cell membranes containing PBP2 are prepared from a suitable bacterial strain (e.g., E. coli).
-
The membrane preparation is incubated with varying concentrations of nacubactam.
-
A fixed concentration of Bocillin FL is added, and the mixture is incubated to allow for competitive binding.
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
-
Data Analysis: The gel is visualized using a fluorescence scanner. The intensity of the fluorescent band corresponding to PBP2 is quantified. The concentration of nacubactam that causes a 50% reduction in the fluorescent signal is determined as the IC50 value.
Preclinical and Clinical Data
In Vitro Activity
Nacubactam, in combination with meropenem (B701), has demonstrated potent in vitro activity against a broad range of Enterobacteriaceae producing various β-lactamases.
| Bacterial Group | Meropenem MIC90 (µg/mL) | Meropenem/Nacubactam (4 µg/mL) MIC90 (µg/mL) |
| All Enterobacteriaceae | >64 | 2 |
| ESBL-producing | 1 | 0.25 |
| AmpC-producing | 2 | 0.5 |
| KPC-producing | 64 | 2 |
| OXA-48-like-producing | 32 | 2 |
| Metallo-β-lactamase-producing | >64 | >64 |
Data compiled from publicly available sources. Actual values may vary.
Pharmacokinetics
Phase 1 clinical trials in healthy volunteers have shown that intravenous nacubactam is well-tolerated, both alone and in combination with meropenem.[5]
| Parameter | Single Ascending Dose (up to 8,000 mg) | Multiple Ascending Dose (up to 4,000 mg q8h) |
| Safety | Well-tolerated; most AEs mild and related to IV access. | Generally well-tolerated. |
| Pharmacokinetics | Linear; exposure increased dose-proportionally. | No significant accumulation observed. |
| Excretion | Primarily excreted unchanged in urine. | Consistent with single-dose data. |
| Drug-Drug Interaction | Co-administration with meropenem did not significantly alter the pharmacokinetics of either drug. | Not applicable. |
Data from studies registered on ClinicalTrials.gov (NCT02134834 and NCT02972255).
Conclusion
Nacubactam (this compound) is a promising diazabicyclooctane β-lactamase inhibitor with a novel dual mechanism of action. Its ability to both inhibit a wide array of serine β-lactamases and exert direct antibacterial effects through PBP2 inhibition positions it as a significant potential therapeutic agent in the fight against multidrug-resistant Gram-negative bacteria. Ongoing clinical trials will further elucidate its efficacy and safety profile in treating serious bacterial infections. The unique properties of nacubactam underscore the continuing innovation in the development of new antimicrobial agents to address the urgent global health threat of antibiotic resistance.
References
- 1. US20210332060A1 - A Simple Process for Preparing Avibactam - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 628. Pharmacokinetics, Safety and Tolerability of Co-administration of Nacubactam and β-lactams after Multiple Doses in Japanese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9708320B2 - β-lactamase inhibitor and process for preparing the same - Google Patents [patents.google.com]
- 6. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 7. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US10085999B1 - Beta-lactamase inhibitors and uses thereof - Google Patents [patents.google.com]
- 9. journals.asm.org [journals.asm.org]
FPI-1465: A Dual-Action Inhibitor Overcoming Antibiotic Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1465 is an investigational, non-β-lactam β-lactamase inhibitor (BLI) belonging to the diazabicyclo[3.2.1]octane class. It is being developed to address the global threat of antibiotic resistance, particularly in Gram-negative bacteria. This compound's primary mechanism of action is the inhibition of a broad spectrum of β-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs) and carbapenemases. These enzymes are a major defense mechanism for bacteria against β-lactam antibiotics. By neutralizing these enzymes, this compound restores the efficacy of existing β-lactam drugs. Furthermore, preclinical data reveal a novel dual-action mechanism, with this compound also targeting penicillin-binding proteins (PBPs), specifically PBP2, which are essential for bacterial cell wall synthesis. This multifaceted approach makes this compound a promising candidate in the fight against multidrug-resistant infections.
Data Presentation
In Vitro Potentiation of Antibiotic Activity
Preclinical studies have consistently demonstrated the synergistic effect of this compound in combination with various β-lactam antibiotics against resistant bacterial strains. The following tables summarize key quantitative data from these in vitro studies.
Table 1: Fold-Increase in Potency of β-Lactam Antibiotics with this compound [1]
| Antibiotic | Bacterial Enzyme Class | Maximum Fold-Increase in Potency with this compound |
| Ceftazidime | ESBLs | 256 |
| Ceftazidime | Carbapenemases | 256 |
| Aztreonam | ESBLs | 1,024 |
| Aztreonam | Carbapenemases | 4,096 |
| Meropenem | ESBLs | 4 |
| Meropenem | Carbapenemases | 128 |
Table 2: MIC Distribution of β-Lactam Agents Alone and in Combination with this compound (4 µg/mL) against ESBL-Producing Enterobacteriaceae (n=21) [2]
| Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible (CLSI) | % Susceptible (EUCAST) |
| Aztreonam | 8 | >128 | 47.6 | 23.8 |
| Aztreonam + this compound | ≤0.25 | 1 | 95.2 | 95.2 |
| Ceftazidime | 32 | >256 | 38.1 | 14.3 |
| Ceftazidime + this compound | 0.5 | 2 | 95.2 | 95.2 |
| Meropenem | ≤0.25 | >64 | - | - |
| Meropenem + this compound | ≤0.015 | 0.06 | - | - |
Table 3: this compound Inhibition and Binding Constants
| Target | Parameter | Value |
| E. coli PBP2 | IC50 | 1.0 µg/mL |
| β-lactamase CTX-M-15 | Kd | 0.011 µM |
| β-lactamase OXA-48 | Kd | 5.3 µM |
In Vivo Efficacy
In a murine thigh infection model, the combination of this compound with a β-lactam antibiotic demonstrated significant bacterial clearance against highly resistant strains.
Table 4: In Vivo Efficacy of this compound in a Murine Thigh Infection Model
| Pathogen | Treatment | Log Reduction in CFUs |
| Klebsiella pneumoniae (Carbapenemase-producer) | This compound + Ceftazidime | >3 |
| Enterobacter cloacae (Carbapenemase-producer) | This compound + Ceftazidime | >3 |
Experimental Protocols
In Vitro Checkerboard Synergy Assay
This protocol is used to determine the synergistic activity of this compound with a β-lactam antibiotic.
Materials:
-
This compound
-
β-lactam antibiotic of interest (e.g., ceftazidime, aztreonam, meropenem)
-
Bacterial strain of interest (e.g., ESBL or carbapenemase-producing E. coli or K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound and the β-lactam antibiotic in a suitable solvent (e.g., sterile water or DMSO).
-
Drug Dilution: In a 96-well plate, prepare a two-dimensional serial dilution of the β-lactam antibiotic (e.g., along the x-axis) and this compound (e.g., along the y-axis) in CAMHB.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well containing the drug dilutions with the prepared bacterial suspension. Include appropriate controls: wells with bacteria only (positive control), wells with media only (negative control), and wells with each drug alone.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone and in combination with each concentration of this compound. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Data Analysis: Analyze the data to determine the nature of the interaction (synergy, additivity, indifference, or antagonism). The Fractional Inhibitory Concentration Index (FICI) is commonly used for this analysis.
IC50 Determination for β-Lactamase Inhibition
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified β-lactamase.
Materials:
-
Purified β-lactamase enzyme
-
This compound
-
Chromogenic β-lactam substrate (e.g., nitrocefin)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified β-lactamase in the assay buffer. Prepare serial dilutions of this compound in the same buffer.
-
Pre-incubation: In a 96-well plate, mix the β-lactamase solution with the different concentrations of this compound. Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding a solution of the chromogenic substrate (e.g., nitrocefin) to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 490 nm for nitrocefin (B1678963) hydrolysis) using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of this compound that results in 50% inhibition of the enzyme activity, determined by fitting the data to a suitable dose-response curve.
Murine Thigh Infection Model
This protocol provides a generalized workflow for evaluating the in vivo efficacy of this compound in combination with a β-lactam antibiotic.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
Bacterial pathogen of interest
-
This compound and β-lactam antibiotic for injection
-
Vehicle control solution
-
Cyclophosphamide (B585) (for neutropenic models, if required)
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for a minimum of 3 days before the experiment.
-
Induction of Neutropenia (Optional): If a neutropenic model is required, administer cyclophosphamide intraperitoneally at appropriate doses and time points before infection.
-
Infection: Induce a thigh infection by intramuscular injection of a standardized inoculum of the bacterial pathogen into the posterior thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the treatment regimens to different groups of mice. This includes the vehicle control, this compound alone, the β-lactam antibiotic alone, and the combination of this compound and the antibiotic. Administration can be via intraperitoneal, intravenous, or subcutaneous routes.
-
Monitoring and Sample Collection: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice. Aseptically remove the infected thigh muscle and homogenize it in a sterile buffer.
-
Bacterial Load Determination: Perform serial dilutions of the tissue homogenates and plate them on appropriate agar (B569324) plates to determine the number of colony-forming units (CFUs) per gram of tissue.
-
Data Analysis: Compare the bacterial loads in the different treatment groups to determine the efficacy of the combination therapy. A significant reduction in CFUs in the combination group compared to the single-agent and control groups indicates in vivo synergy.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound Mechanism: β-Lactamase Inhibition.
Caption: this compound Dual-Action Mechanism.
Caption: In Vitro Checkerboard Synergy Assay Workflow.
References
Unraveling the Identity of FPI-1465: A Technical Guide to the Dual-Action β-Lactamase Inhibitor Nacubactam
An investigation into the compound registered under CAS number 1452458-72-8, designated as FPI-1465, reveals a landscape of conflicting information within publicly accessible databases. This guide clarifies the prevailing ambiguity and presents a comprehensive technical overview of the closely related and well-documented β-lactamase inhibitor, Nacubactam (CAS 1452458-86-4), which is likely the intended subject of interest for researchers in the field of antimicrobial resistance.
Initial inquiries into this compound are met with disparate classifications, with some sources describing it as a controlled substance with analgesic properties, an inhibitor of a novel kinase (TPK1), or a potential misidentification of the radioimmunotherapeutic agent [225Ac]-FPI-1434.[1][2][3] However, a significant portion of the available data, though sometimes inconsistent in its association with the specific CAS number, points towards a mechanism of action as a β-lactamase inhibitor.[4][5]
Further analysis strongly suggests that the compound of primary scientific and clinical relevance in this context is Nacubactam . Nacubactam, also known by the development codes OP-0595 and RG-6080, is a novel diazabicyclooctane (DBO) β-lactamase inhibitor.[5] It is crucial to note that while some commercial vendors list this compound with CAS number 1452458-72-8 and a molecular formula of C₁₁H₁₈N₄O₇S, Nacubactam is officially registered under CAS 1452458-86-4 with a molecular formula of C₉H₁₆N₄O₇S.[4][6][7] This guide will focus on the verified data for Nacubactam.
Core Compound Specifications: Nacubactam
| Property | Value | Source |
| Chemical Name | Sulfuric acid, mono[(1R,2S,5R)-2-[[(2-aminoethoxy)amino]carbonyl]-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl] ester | [6] |
| CAS Number | 1452458-86-4 | [6] |
| Molecular Formula | C₉H₁₆N₄O₇S | [6] |
| Molecular Weight | 324.31 g/mol | |
| Synonyms | OP-0595, RG-6080, FPI-1459 | [6] |
Mechanism of Action
Nacubactam exhibits a distinctive dual mechanism of action, setting it apart from other β-lactamase inhibitors.[1][4]
-
β-Lactamase Inhibition : Nacubactam is a potent inhibitor of a broad spectrum of serine β-lactamases, including Ambler class A (such as KPC and other extended-spectrum β-lactamases) and class C (AmpC) enzymes, and some class D enzymes.[1][2][5] It acts as a covalent inhibitor, forming a stable acyl-enzyme intermediate with the catalytic serine residue in the active site of these enzymes.[8] This inactivation protects co-administered β-lactam antibiotics from enzymatic degradation.
-
Intrinsic Antibacterial and "Enhancer" Activity : Uniquely, Nacubactam also possesses intrinsic antibacterial activity by inhibiting Penicillin-Binding Protein 2 (PBP2) in the cell wall of Enterobacteriaceae.[1][8][9] This direct inhibition of a key enzyme involved in peptidoglycan synthesis contributes to its overall efficacy and can lead to a synergistic effect when paired with other β-lactam antibiotics that target different PBPs (e.g., PBP3).[8] This is often referred to as a "β-lactam enhancer" effect.[8]
Preclinical and Clinical Data
In Vitro Activity
Nacubactam has demonstrated potent activity in restoring the efficacy of various β-lactams against resistant Gram-negative bacteria.
Table 1: Inhibition of β-Lactamase Enzymes by Nacubactam
| Enzyme | Type | Apparent Kᵢ (μM) | Acylation Rate (k₂/K) (M⁻¹s⁻¹) | Source |
| KPC-2 | Class A | 31 ± 3 | 5,815 ± 582 | [5] |
| KPC-2 (K234R variant) | Class A | 270 ± 27 | 247 ± 25 | [5] |
| TLA-3 | Class A | 1.49 ± 0.05 | - | [10] |
Table 2: Potentiation of Meropenem (B701) Activity by Nacubactam against Meropenem-Resistant Enterobacteriaceae
| Organism | Resistance Mechanism | Meropenem MIC (μg/mL) | Meropenem + Nacubactam MIC (μg/mL) | Source |
| K. pneumoniae (Clinical Isolates) | KPC or IMI-type | 8 to >64 | 0.5 to 4 | [11] |
| E. coli (CTX-M-15-positive) | ESBL | - | MIC reduction observed | [2] |
| K. pneumoniae (KPC-positive) | Carbapenemase | - | MIC reduction observed | [2] |
Clinical Trials
Nacubactam, in combination with β-lactam antibiotics (primarily meropenem, cefepime, and aztreonam), has progressed through clinical development for the treatment of serious Gram-negative infections.
Table 3: Selected Clinical Trials of Nacubactam
| Phase | Study Identifier | Title | Combination Agent(s) | Status (as of late 2023) | Source |
| Phase 1 | NCT02134834 | Single Ascending Dose Study in Healthy Volunteers | Nacubactam alone | Completed | [1] |
| Phase 1 | NCT02972255 | Multiple Ascending Dose Study in Healthy Volunteers | Nacubactam alone and with Meropenem | Completed | [1] |
| Phase 1 | NCT03182504 | Study to Investigate Intrapulmonary Lung Penetration | Nacubactam with Meropenem | Completed | [12] |
| Phase 3 | NCT05905055 | Efficacy and Safety Study in Adults With Infections Due to Carbapenem Resistant Enterobacterales | Cefepime/Nacubactam and Aztreonam/Nacubactam | Recruiting | [13] |
Phase 1 studies in healthy volunteers showed that Nacubactam was generally well-tolerated, with pharmacokinetics appearing linear and exposure increasing in a dose-proportional manner.[1] Co-administration with meropenem did not significantly alter the pharmacokinetics of either drug.[1]
Experimental Protocols
β-Lactamase Inhibition Assay (Steady-State Kinetics)
Objective: To determine the kinetic parameters (Kᵢ, k₂/K) of Nacubactam against a purified β-lactamase enzyme.
Methodology:
-
Enzyme and Substrate Preparation: A purified β-lactamase enzyme (e.g., KPC-2) is prepared in a suitable buffer (e.g., 10 mM PBS).[5] A chromogenic substrate, such as nitrocefin (B1678963), is used as a reporter of enzyme activity.
-
Kinetic Measurements: Enzyme activity is measured by monitoring the hydrolysis of nitrocefin using a spectrophotometer.
-
IC₅₀ Determination: The enzyme is incubated with varying concentrations of Nacubactam, and the concentration that inhibits 50% of the enzyme's activity (IC₅₀) is determined.
-
Parameter Calculation: To determine the apparent inhibition constant (Kᵢ app) and the second-order acylation rate constant (k₂/K), progress curves of nitrocefin hydrolysis are monitored over time in the presence of different concentrations of Nacubactam.[5][10] The data are then fitted to appropriate kinetic models.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with Nacubactam against bacterial isolates.
Methodology:
-
Isolate Preparation: A panel of clinically relevant bacterial isolates (e.g., carbapenem-resistant K. pneumoniae) is cultured and the inoculum is standardized.
-
Assay Setup: The assay is performed in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth (CAMHB), following Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]
-
Drug Dilution: Serial dilutions of the β-lactam antibiotic (e.g., meropenem) are prepared in the microtiter plate. Nacubactam is added to the wells at a fixed concentration (e.g., 4 µg/mL) or in a fixed ratio (e.g., 1:1 with the antibiotic).[5][14]
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well, and the plates are incubated.
-
MIC Determination: The MIC is defined as the lowest concentration of the β-lactam antibiotic (in the presence of Nacubactam) that completely inhibits visible bacterial growth.
Conclusion
While the initial query for this compound (CAS 1452458-72-8) leads to a field of inconsistent and poorly substantiated data, a thorough investigation points to Nacubactam (FPI-1459, CAS 1452458-86-4) as the compound of significant interest for researchers in antimicrobial drug development. Nacubactam's novel dual mechanism, which combines robust inhibition of key β-lactamase enzymes with direct, intrinsic antibacterial activity via PBP2 inhibition, positions it as a promising therapeutic agent to combat multidrug-resistant Gram-negative pathogens. The extensive preclinical and clinical data available for Nacubactam provide a solid foundation for its continued development and potential future role in addressing the critical challenge of antibiotic resistance.
References
- 1. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. What is Nacubactam used for? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Nacubactam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. OP0595, a new diazabicyclooctane: mode of action as a serine β-lactamase inhibitor, antibiotic and β-lactam 'enhancer' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for F-1465 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1465 is a potent, dual-action inhibitor belonging to the diazabicyclooctane (DBO) class of compounds. It targets both serine-β-lactamases and penicillin-binding proteins (PBPs).[1] This dual-targeting mechanism makes this compound a significant compound for combating bacterial resistance.[1] It works by inactivating the primary mechanisms of β-lactam antibiotic degradation while also directly inhibiting enzymes essential for bacterial cell wall synthesis.[1] These application notes provide detailed protocols for the preparation of this compound solutions for in vitro and in vivo research applications.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the preparation and storage of this compound solutions.
Table 1: Physicochemical Properties and Storage Recommendations
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈N₄O₇S | [2][3] |
| Molecular Weight | 350.35 g/mol | [2][3] |
| Appearance | Lyophilized powder | [4] |
| Storage (Powder) | -20°C for up to 3 years | [5][6] |
| Storage (in Solvent) | -80°C for up to 1 year |[5] |
Table 2: Solution Preparation Parameters
| Parameter | Recommendation | Notes |
|---|---|---|
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [5][7] |
| Stock Solution Conc. | 10 mM (common starting point) | [4][5] |
| Final DMSO Conc. (in vitro) | < 0.5% (v/v) | [8][9] |
| In Vivo Formulation | 5% DMSO, 30% PEG300, 65% Saline | [5] |
| Working Solution Prep. | Dilute stock solution in assay buffer or culture medium immediately before use. |[4] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
This protocol details the steps for reconstituting lyophilized this compound powder to create a high-concentration stock solution, which is essential for subsequent experimental dilutions.
Materials:
-
This compound lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes (1.5 mL)
-
Calibrated precision pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect compound stability.
-
Weighing: In a certified chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.[10] For example, to prepare 1 mL of a 10 mM solution, weigh out 3.50 mg of this compound (Mass = 10 mmol/L * 1 mL * 350.35 g/mol * 1/1000 L/mL = 3.50 mg).
-
Solvent Addition: Add the calculated volume of DMSO to the tube.[5] For the example above, add 1 mL of DMSO.
-
Dissolution: Securely cap the tube and vortex the solution for 1-2 minutes until the this compound powder is completely dissolved.[5] If necessary, gentle warming in a 37°C water bath can aid dissolution, but prolonged heating should be avoided.[11]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.[5][11] Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.[10] Store the aliquots at -80°C for long-term stability.[5]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in experiments such as cell-based assays or enzyme inhibition studies.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, it is best to perform initial serial dilutions in DMSO before the final dilution into the aqueous medium.[7]
-
Final Dilution: Slowly add the this compound/DMSO solution to the aqueous buffer or medium while gently vortexing or mixing.[5] The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.[6][9]
-
Immediate Use: Aqueous working solutions of this compound should be prepared fresh immediately before each experiment, as stability in aqueous media can be limited.[7]
Protocol 3: Preparation of Formulation for In Vivo Studies
This protocol provides an example of a common vehicle formulation for administering this compound in animal models. The optimal formulation may require adjustment based on the specific animal model and experimental design.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile tubes
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound powder in DMSO to create a concentrated solution.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common formulation consists of 5% DMSO, 30% PEG300, and 65% saline.[5] For example, to prepare 10 mL of vehicle, mix 0.5 mL of DMSO, 3.0 mL of PEG300, and 6.5 mL of saline.
-
Final Formulation: While vortexing the vehicle, slowly add the this compound/DMSO solution to the vehicle to ensure a homogenous mixture.[5]
-
Administration: The final formulation should be prepared fresh on the day of administration to the animals.[5] It is advisable to perform a small-scale solubility test before preparing a large batch.
Visualizations
Caption: Experimental workflow for the preparation of this compound solutions.
Caption: Dual-action mechanism of this compound on bacterial targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cenmed.com [cenmed.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for FPI-1465 in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1465, also known as Nacubactam, is a diazabicyclooctane (DBO) derivative that functions as a dual-action inhibitor.[1] It acts as a serine-β-lactamase inhibitor and also targets penicillin-binding proteins (PBPs), specifically PBP2.[1] This dual mechanism makes this compound a significant compound in overcoming bacterial resistance to β-lactam antibiotics. These application notes provide detailed protocols for utilizing this compound in protein binding assays to characterize its interaction with these target proteins.
It is important to note that the designation "this compound" has also been identified as an erroneous reference to [225Ac]-FPI-1434, a radioimmunotherapeutic agent targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) for the treatment of solid tumors.[2][3] This document will focus exclusively on this compound as the β-lactamase and PBP inhibitor, Nacubactam.
Mechanism of Action
This compound is a potent covalent inhibitor that forms a stable acyl-enzyme intermediate with the catalytic serine residue within the active site of both serine-β-lactamases and PBPs.[4] This acylation inactivates the enzyme, thereby preventing the hydrolysis of β-lactam antibiotics by β-lactamases and halting the transpeptidation step in peptidoglycan synthesis by PBPs.[4] This dual-targeting mechanism makes this compound a powerful agent against multidrug-resistant Gram-negative bacteria.[4]
Data Presentation
The following tables summarize the key quantitative data for this compound based on publicly available information.
Table 1: Inhibition and Binding Constants [1]
| Target | Parameter | Value |
| PBP2 | IC50 | 1.0 µg/mL |
| β-lactamase CTX-M-15 | Kd | 0.011 µM |
| β-lactamase OXA-48 | Kd | 5.3 µM |
Table 2: Chemical and Physical Properties [5][6]
| Property | Value |
| Molecular Formula | C11H18N4O7S |
| Molecular Weight | 350.35 g/mol |
| CAS Number | 1452458-72-8 |
Signaling Pathway and Experimental Workflow
Caption: General mechanism of beta-lactamase inhibition by this compound.
Caption: Experimental workflow for evaluating a novel beta-lactamase inhibitor.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions[1]
This protocol outlines the procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -80°C for up to one year.[1]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)[1]
This protocol describes the use of this compound in combination with a β-lactam antibiotic to determine the MIC against a bacterial strain.
Materials:
-
This compound stock solution
-
β-lactam antibiotic stock solution (e.g., meropenem)
-
Mueller-Hinton (MH) broth
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the β-lactam antibiotic in MH broth in a 96-well plate.
-
Prepare a fixed concentration of this compound in MH broth.
-
Add the this compound solution to each well containing the antibiotic dilutions.
-
Inoculate each well with the bacterial suspension.
-
Include appropriate controls (no antibiotic, no this compound, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the antibiotic that inhibits bacterial growth.
Protocol 3: Western Blot Analysis of Penicillin-Binding Protein (PBP) Engagement
This protocol can be adapted to assess the binding of this compound to its target PBP.
Materials:
-
Bacterial cell culture expressing the target PBP
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against the target PBP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat the bacterial culture with varying concentrations of this compound for a specified time.
-
Harvest and lyse the bacterial cells.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
-
A shift in the molecular weight or a decrease in the intensity of the PBP band can indicate covalent binding of this compound.
References
Application Notes and Protocols for FPI-1465 Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1465 is a potent, dual-action inhibitor targeting both serine-β-lactamases and penicillin-binding proteins (PBPs).[1] As a member of the diazabicyclooctane (DBO) class of compounds, this compound is under investigation for its ability to overcome bacterial resistance mechanisms.[1] Specifically, it can neutralize the primary means of β-lactam antibiotic degradation and directly inhibit enzymes crucial for bacterial cell wall synthesis.[1] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of β-lactam antibiotics in combination with a fixed concentration of this compound, a method essential for evaluating its synergistic potential against multidrug-resistant bacterial strains.[2][3][4]
The protocol described herein is based on the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), which is a standardized and widely accepted technique for antimicrobial susceptibility testing.[4][5]
Mechanism of Action
This compound functions as a covalent inhibitor. It forms a stable acyl-enzyme intermediate with the catalytic serine residue located in the active site of both serine-β-lactamases and PBPs.[1] This acylation process inactivates the enzyme, thereby preventing the hydrolysis of β-lactam antibiotics (in the case of β-lactamases) or halting the transpeptidation step in peptidoglycan synthesis (in the case of PBPs).[1] This dual-targeting mechanism makes this compound a significant compound for combating bacterial resistance.[1]
Dual mechanism of action of this compound in bacteria.
Quantitative Data Summary
The following table presents hypothetical MIC data for a β-lactam antibiotic tested alone and in combination with a fixed concentration of this compound (4 µg/mL) against various β-lactamase-producing bacterial strains. A significant reduction in the MIC of the antibiotic in the presence of this compound indicates synergistic activity.[4]
| Bacterial Strain | β-Lactamase(s) | Antibiotic | MIC (µg/mL) of Antibiotic Alone | MIC (µg/mL) of Antibiotic + this compound (4 µg/mL) | Fold-Change in Potency |
| E. coli | CTX-M-15 | Ceftazidime | >256 | 0.5 | >512 |
| E. coli | CTX-M-15 | Aztreonam | >256 | 0.25 | >1024 |
| K. pneumoniae | CTX-M-15, SHV-30 | Ceftazidime | 256 | 1 | 256 |
| K. pneumoniae | CTX-M-15, SHV-30 | Meropenem | 1 | 0.25 | 4 |
| E. cloacae | CTX-M-15, CMY-2 | Meropenem | 2 | 0.5 | 4 |
Experimental Protocol: Broth Microdilution MIC Testing
This protocol details the determination of MICs for a β-lactam antibiotic in combination with this compound using the broth microdilution method.[2][4]
Materials
-
This compound powder
-
β-lactam antibiotic powder (e.g., ceftazidime, meropenem)
-
Dimethyl sulfoxide (B87167) (DMSO)[2]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]
-
Bacterial strains of interest (e.g., ESBL or carbapenemase-producing E. coli, K. pneumoniae)[3]
-
Sterile reagent reservoirs
-
Calibrated single-channel and multi-channel pipettes
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (37°C)[2]
-
Sterile microcentrifuge tubes[2]
Methodology
1. Preparation of Stock Solutions
-
This compound Stock Solution (e.g., 10 mM):
-
Allow the this compound vial to equilibrate to room temperature before opening.[2]
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.[2]
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).[2] Vortex until fully dissolved.
-
Store the stock solution at -20°C or as recommended by the manufacturer.
-
-
β-Lactam Antibiotic Stock Solution:
-
Prepare a concentrated stock solution of the β-lactam antibiotic in a suitable solvent (e.g., sterile water or DMSO), following the manufacturer's instructions.
-
Store at -20°C or as recommended.
-
2. Preparation of Bacterial Inoculum
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 morphologically similar colonies of the test organism.
-
Transfer the colonies into a tube containing sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2][3][4]
3. Microtiter Plate Setup (Checkerboard Assay)
-
Prepare Intermediate Drug Solutions:
-
This compound: Prepare a working solution of this compound in CAMHB at four times the desired final fixed concentration (e.g., if the final concentration is 4 µg/mL, prepare a 16 µg/mL solution).
-
β-Lactam Antibiotic: In a separate 96-well plate or in tubes, prepare a series of two-fold serial dilutions of the β-lactam antibiotic in CAMHB at four times their final desired concentrations.
-
-
Plate Loading:
-
Dispense 50 µL of CAMHB into columns 2-11 of a sterile 96-well microtiter plate.
-
Dispense 100 µL of CAMHB into column 12 (sterility control).[6]
-
Dispense 100 µL of the highest concentration of the β-lactam antibiotic (from the serial dilutions) into column 1.
-
Perform serial dilutions across the plate by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10.[7] Column 11 will serve as the growth control (no antibiotic).
-
Add 50 µL of the this compound working solution to all wells from columns 1-11. This will bring the volume in these wells to 100 µL and dilute the antibiotic and this compound to two times their final concentration.
-
Note: To determine the MIC of the antibiotic alone, a parallel plate should be set up where 50 µL of CAMHB is added instead of the this compound solution.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (at ~1 x 10⁶ CFU/mL to account for the 1:1 dilution) to each well in columns 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.[2]
-
Do not add inoculum to the sterility control wells (column 12).
-
4. Incubation
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.[2]
5. MIC Determination
-
Following incubation, examine the plates for visible bacterial growth (turbidity). A plate reader can be used to measure absorbance at 600 nm for a more quantitative assessment.
-
The MIC is defined as the lowest concentration of the β-lactam antibiotic (in combination with the fixed concentration of this compound) that completely inhibits visible growth of the organism.[2][3][5]
-
The sterility control (column 12) should show no growth, and the growth control (column 11) should show distinct turbidity.
Experimental workflow for this compound MIC testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]
Application Notes and Protocols for FPI-1465 in Combination with β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1465 is a novel, potent, non-β-lactam β-lactamase inhibitor (BLI) belonging to the diazabicyclo[3.2.1]octane class. It is under investigation as an adjunct to β-lactam antibiotics for treating infections caused by multidrug-resistant bacteria.[1] this compound inactivates β-lactamase enzymes, a primary mechanism of bacterial resistance to β-lactam antibiotics, thereby restoring the efficacy of these drugs.[1][2] Preclinical data also suggest that this compound may have a dual-action mechanism, directly interacting with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.
This document provides an overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols for its evaluation in combination with β-lactam antibiotics.
Mechanism of Action
This compound's primary role is the inhibition of serine-β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective.[3] this compound acts as a "suicide inhibitor" or suicide substrate.[1][4] It binds to the active site of the β-lactamase enzyme, forming a stable, covalent acyl-enzyme intermediate.[1][5] This process effectively sequesters the enzyme, preventing it from inactivating the co-administered β-lactam antibiotic.[1]
Furthermore, this compound has demonstrated activity against PBPs, the ultimate targets of β-lactam antibiotics. Specifically, it shows activity against PBP2 from E. coli and P. aeruginosa.[3] This suggests a dual-action mechanism where this compound not only protects the partner antibiotic but may also contribute directly to the antibacterial effect by inhibiting cell wall synthesis.
Preclinical Data Summary
In Vitro Synergy with β-Lactam Antibiotics
Preclinical studies have consistently shown that this compound significantly enhances the in vitro activity of various β-lactam antibiotics against resistant bacterial strains, particularly those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases.[1][2]
Table 1: In Vitro Activity of β-Lactam Agents Tested Alone and in Combination with this compound against ESBL-Producing Enterobacteriaceae (n=21) [1][3]
| Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Ceftazidime (B193861) | 32 | >256 |
| Ceftazidime + this compound (4 µg/mL) | 0.25 - 0.5 | 1 - 2 |
| Aztreonam | 8 - 32 | >64 - >256 |
| Aztreonam + this compound (4 µg/mL) | ≤0.015 | 0.03 - 0.5 |
| Meropenem | ≤0.25 - 0.06 | ≤0.25 |
| Meropenem + this compound (4 µg/mL) | ≤0.015 | 0.06 |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Fold-Increase in Potency of β-Lactam Antibiotics in Combination with this compound [2][3]
| Antibiotic | Fold-Increase in Potency vs. ESBL-producing bacteria | Fold-Increase in Potency vs. Carbapenemase-producing bacteria |
| Ceftazidime | Up to 256-fold | Up to 256-fold |
| Aztreonam | Up to 1,024-fold | Up to 4,096-fold |
| Meropenem | Up to 4-fold | Up to 128-fold |
In Vivo Efficacy in Mouse Infection Models
The combination of this compound with ceftazidime demonstrated significant bacterial clearance in a murine infection model against highly resistant strains of Klebsiella pneumoniae and Enterobacter cloacae.[1]
Table 3: In Vivo Efficacy of this compound and Ceftazidime Combination [1]
| Infection Model | Treatment | Log Reduction in CFUs |
| K. pneumoniae | This compound + Ceftazidime | 3-log |
| E. cloacae | This compound + Ceftazidime | 3.82-log |
CFU = Colony Forming Units
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with β-lactam antibiotics. Researchers should adapt these protocols to their specific experimental conditions.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Checkerboard Assay)
This protocol is used to determine the synergistic activity of this compound with a β-lactam antibiotic.
Materials:
-
This compound
-
β-lactam antibiotic of interest (e.g., ceftazidime, aztreonam, meropenem)
-
Bacterial strains of interest (e.g., ESBL-producing E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB along the x-axis of a 96-well plate.
-
Prepare serial two-fold dilutions of this compound in CAMHB along the y-axis of the same plate.
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy is defined as an FICI ≤ 0.5.
-
Indifference is defined as an FICI > 0.5 and ≤ 4.
-
Antagonism is defined as an FICI > 4.
-
-
Protocol 2: In Vivo Efficacy in a Murine Infection Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with a β-lactam antibiotic.
Materials:
-
This compound
-
β-lactam antibiotic of interest
-
Vehicle for drug administration (e.g., saline, DMSO/PEG300/saline mixture)
-
Bacterial pathogen of interest
-
Laboratory mice (specify strain, age, and sex)
Procedure:
-
Animal Acclimation:
-
Acclimate mice to the laboratory environment for a minimum of 3 days before the experiment.
-
-
Infection:
-
Induce a systemic infection in mice via intraperitoneal (IP) or intravenous (IV) injection of a lethal or sub-lethal dose of the bacterial pathogen.[1]
-
-
Treatment:
-
At a specified time post-infection (e.g., 1-2 hours), administer the treatment regimens to different groups of mice.[1] This should include:
-
Vehicle control
-
This compound alone
-
β-lactam antibiotic alone
-
The combination of this compound and the β-lactam antibiotic
-
-
Administration can be via IP, IV, or subcutaneous (SC) routes.[1]
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7-10 days).[1]
-
Alternatively, for bacterial burden studies, a subset of animals from each group can be euthanized at specific time points (e.g., 24 hours post-treatment). Target organs (e.g., spleen, liver, lungs) are then harvested, homogenized, and plated on appropriate agar (B569324) to determine the number of CFUs.
-
-
Data Analysis:
-
For survival studies, plot Kaplan-Meier survival curves and analyze using the log-rank test.
-
For bacterial burden studies, calculate the log reduction in CFUs for each treatment group compared to the vehicle control. Use appropriate statistical tests (e.g., t-test, ANOVA) to determine significance.
-
Conclusion
This compound is a promising β-lactamase inhibitor with the potential to restore the clinical utility of established β-lactam antibiotics against a broad spectrum of resistant Gram-negative bacteria.[6] Its dual mechanism of action, inhibiting both β-lactamases and PBPs, represents a significant advantage.[6] The quantitative in vitro and in vivo data clearly demonstrate its ability to potentiate the activity of various β-lactam antibiotics. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
Laboratory Handling and Application of FPI-1465 (Nacubactam): A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1465, also known as Nacubactam, is a potent, dual-action inhibitor belonging to the diazabicyclooctane (DBO) class of compounds.[1] It is under investigation for its efficacy in combating infections caused by multidrug-resistant Gram-negative bacteria.[2] Nacubactam's mechanism of action is twofold: it is a serine-β-lactamase inhibitor, protecting β-lactam antibiotics from degradation, and it directly inhibits penicillin-binding protein 2 (PBP2), an essential enzyme for bacterial cell wall synthesis.[1][3] This dual functionality makes this compound a significant compound of interest in the development of new antibacterial therapies.[2]
This document provides detailed application notes and protocols for the laboratory handling and use of this compound, designed to ensure personnel safety and experimental integrity.
Chemical and Physical Properties
A summary of the key quantitative data for this compound (Nacubactam) is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₄O₇S | [1] |
| Molecular Weight | 324.31 g/mol | [4] |
| CAS Number | 1452458-86-4 | [4][5] |
| Appearance | White to off-white solid | [5] |
| Storage Temperature | -20°C | [5] |
Safety and Handling Precautions
As with any novel chemical compound, appropriate safety measures must be strictly followed. The following guidelines are based on available safety data and general laboratory best practices.[5]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is mandatory.
Handling:
-
Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid direct contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the designated handling area.[5]
-
Wash hands thoroughly after handling.[5]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
Storage and Stability:
-
Store this compound powder at -20°C in a tightly sealed container.[5]
-
For solutions, it is recommended to prepare fresh or store aliquots at -80°C to minimize freeze-thaw cycles.
Mechanism of Action: Signaling Pathway
This compound (Nacubactam) exhibits a dual mechanism of action against Gram-negative bacteria. Firstly, it acts as a potent inhibitor of serine β-lactamases (Classes A, C, and some D), enzymes that degrade β-lactam antibiotics. By forming a stable covalent bond with the active site serine of the β-lactamase, this compound inactivates the enzyme, thus protecting the co-administered β-lactam antibiotic. Secondly, this compound has intrinsic antibacterial activity through the inhibition of Penicillin-Binding Protein 2 (PBP2), a key enzyme in the bacterial cell wall synthesis pathway. This direct inhibition disrupts peptidoglycan cross-linking, leading to cell lysis and bacterial death.
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various in vitro assays.
Materials:
-
This compound (Nacubactam) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of a β-lactam antibiotic, in combination with a fixed concentration of this compound, that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution
-
β-lactam antibiotic stock solution (e.g., Meropenem, Cefepime)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum prepared to a 0.5 McFarland standard
-
Sterile 96-well microtiter plates
Procedure:
-
Preparation of Drug Plates: a. In a 96-well plate, perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB. b. Add a fixed concentration of this compound to each well containing the β-lactam dilutions (a common fixed concentration is 4 µg/mL).[6] c. Include control wells: antibiotic only, this compound only, and growth control (no antibiotic or this compound).
-
Inoculation: a. Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: a. Incubate the plates at 35-37°C for 16-20 hours in ambient air.[7]
-
MIC Determination: a. Following incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the β-lactam antibiotic in combination with this compound that completely inhibits visible growth.[7][8]
Conclusion
This compound (Nacubactam) is a promising β-lactamase inhibitor with a dual mechanism of action that holds potential for addressing the challenge of antibiotic resistance. Adherence to proper laboratory handling procedures and safety precautions is paramount to ensure the safety of research personnel and the generation of reliable experimental data. The protocols provided herein offer a foundation for the in vitro characterization of this compound's activity.
References
- 1. Nacubactam - Wikipedia [en.wikipedia.org]
- 2. What is Nacubactam used for? [synapse.patsnap.com]
- 3. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nacubactam | C9H16N4O7S | CID 73386748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
FPI-1465 PBP2 Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1465 is a novel diazabicyclooctane (DBO) derivative that exhibits a potent dual-action mechanism of antibacterial activity.[1][2] It functions as a serine-β-lactamase inhibitor, protecting β-lactam antibiotics from degradation by these resistance enzymes.[3][4] Additionally, this compound demonstrates direct antibacterial activity by targeting and binding to essential penicillin-binding proteins (PBPs), particularly PBP2.[1][2][3] PBPs are crucial enzymes involved in the final stages of peptidoglycan synthesis, a vital component of the bacterial cell wall.[5] The inhibition of PBP2 by this compound disrupts this process, leading to bacterial cell death.[1] These application notes provide detailed protocols for assessing the binding of this compound to PBP2.
Mechanism of Action
This compound acts as a covalent inhibitor of PBP2.[1] It forms a stable acyl-enzyme intermediate with the catalytic serine residue located in the active site of the PBP.[1] This acylation process effectively inactivates the transpeptidase activity of PBP2, which is responsible for the cross-linking of peptidoglycan chains.[1] The disruption of this essential process weakens the bacterial cell wall, ultimately causing cell lysis and death.
Quantitative Data Summary
The binding affinity of this compound to PBP2 can be quantified by determining its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity.[6]
| Compound | Target | Parameter | Value |
| This compound | PBP2 | IC50 | 1.0 µg/mL |
Experimental Protocols
Several assay formats can be utilized to determine the binding of this compound to PBP2. A common and effective method is the competitive binding assay using a fluorescently labeled β-lactam probe.
Protocol: Competitive Fluorescence Polarization (FP) PBP2 Binding Assay
This protocol describes a method to determine the IC50 of this compound for PBP2 by measuring its ability to compete with a fluorescent penicillin derivative (e.g., Bocillin™ FL) for binding to the active site of PBP2.
Materials:
-
Purified PBP2 from the bacterial species of interest (e.g., E. coli, P. aeruginosa)[3]
-
This compound
-
Bocillin™ FL (or other suitable fluorescently labeled β-lactam)
-
Assay Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
96-well, black, flat-bottom microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Prepare working solutions of purified PBP2 and Bocillin™ FL in Assay Buffer at appropriate concentrations. The optimal concentrations should be determined empirically.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
A fixed volume of the PBP2 working solution.
-
A volume of the this compound dilution series or vehicle control (Assay Buffer with the same concentration of solvent used for this compound).
-
A fixed volume of the Bocillin™ FL working solution.
-
-
Include control wells containing:
-
Assay Buffer and Bocillin™ FL only (no PBP2, for background fluorescence).
-
Assay Buffer, PBP2, and Bocillin™ FL (no this compound, for maximum binding).
-
-
-
Incubation:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The incubation time may need to be optimized.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., ~485 nm excitation and ~530 nm emission for Bocillin™ FL).[5]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The IC50 is the concentration of this compound that causes a 50% reduction in the fluorescence polarization signal.
-
References
In Vitro Susceptibility Testing of Nacubactam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacubactam (B609398) is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently under investigation for the treatment of infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacterales (CRE).[1] Nacubactam exhibits a dual mechanism of action: it inhibits a broad spectrum of serine β-lactamases (Ambler classes A, C, and some D), protecting partner β-lactam antibiotics from enzymatic degradation, and it also possesses intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacterales.[1][2][3][4] This unique "enhancer" effect allows nacubactam to restore the activity of partner β-lactams and exert direct antibacterial effects.
These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of nacubactam, both alone and in combination with partner β-lactams such as meropenem (B701) and cefepime. The provided methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action Signaling Pathway
The dual mechanism of action of nacubactam is a key feature of its antibacterial activity. It involves both the direct inhibition of bacterial cell wall synthesis and the protection of a partner β-lactam antibiotic.
Quantitative In Vitro Activity Data
The following tables summarize the in vitro activity of nacubactam and its combinations against various bacterial isolates. Minimum Inhibitory Concentration (MIC) values are presented as MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively).
Table 1: In Vitro Activity of Meropenem-Nacubactam against Beta-Lactamase-Producing Enterobacterales
| Organism Group (β-Lactamase Class) | No. of Isolates | Meropenem MIC₅₀/₉₀ (µg/mL) | Meropenem-Nacubactam (1:1) MIC₅₀/₉₀ (µg/mL) |
| All Enterobacterales | 1553 | >64 / >64 | 0.25 / 2 |
| Class A (ESBL) | 487 | 1 / 16 | 0.12 / 0.5 |
| Class C (AmpC) | 398 | 0.12 / 1 | ≤0.06 / 0.12 |
| Class D (OXA-48-like) | 165 | 4 / 32 | 0.5 / 2 |
| Class B (Metallo-β-lactamase) | 288 | >64 / >64 | 2 / 16 |
| KPC | 215 | 32 / >64 | 0.5 / 1 |
Data adapted from a study presented at ECCMID 2018.
Table 2: In Vitro Activity of Cefepime-Nacubactam against Carbapenem-Resistant Enterobacterales (CRE) in Japan [2]
| Organism Group | No. of Isolates | Cefepime MIC₅₀/₉₀ (µg/mL) | Cefepime-Nacubactam (1:1) MIC₅₀/₉₀ (µg/mL) |
| Carbapenemase-Producing (CPE) | 184 | 32 / >128 | 2 / 4 |
| - MBL-producers | 156 | N/A | 2 / 4 |
| - Non-MBL-producers | 28 | N/A | 0.5 / 2 |
| Non-Carbapenemase-Producing | 192 | 2 / >128 | 0.25 / 4 |
N/A: Data not available.
Table 3: In Vitro Activity of Nacubactam Combinations against MBL-Producing Enterobacterales [3]
| Antibiotic Combination | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Nacubactam alone | 309 | 4 | >32 |
| Meropenem-Nacubactam | 309 | 2 | 16 |
| Cefepime-Nacubactam | 309 | 2 | 16 |
| Aztreonam-Nacubactam | 309 | 0.25 | 1 |
Experimental Protocols
Detailed methodologies for the in vitro susceptibility testing of nacubactam are provided below. These protocols are based on the CLSI M07 and M100 documents and EUCAST guidelines.
Protocol 1: Broth Microdilution Susceptibility Testing
This method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Nacubactam analytical powder
-
Partner β-lactam (e.g., meropenem, cefepime) analytical powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of nacubactam and the partner β-lactam in a suitable solvent as recommended by the manufacturer.
-
For combination testing, a 1:1 ratio is commonly used. Prepare a combined stock solution or individual stock solutions for serial dilution.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the antimicrobial agent(s) in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
The typical concentration range to test for nacubactam combinations is 0.06/0.06 to 64/64 µg/mL.
-
Include a growth control well (broth only, no antimicrobial) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on non-selective agar (B569324), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Plates:
-
Add 50 µL of the standardized and diluted bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Reading can be done visually or with a plate reader. The growth control well should show distinct turbidity.
-
Protocol 2: Agar Dilution Susceptibility Testing
Agar dilution is an alternative reference method for MIC determination.
Materials:
-
Nacubactam and partner β-lactam analytical powders
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating apparatus (optional)
Procedure:
-
Preparation of Antimicrobial-Containing Agar Plates:
-
Prepare stock solutions of the antimicrobial agents at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add 1 part of the antimicrobial stock solution to 9 parts of molten agar. Mix well and pour into sterile petri dishes.
-
Prepare a series of plates with two-fold dilutions of the antimicrobial(s).
-
Include a growth control plate containing no antimicrobial agent.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusted to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation of Plates:
-
Spot-inoculate the surface of the agar plates with the standardized bacterial suspension. An inoculum replicating apparatus can be used to inoculate multiple isolates simultaneously.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth (disregarding a single colony or a faint haze).
-
Quality Control
Adherence to a rigorous quality control (QC) program is essential for accurate and reproducible susceptibility testing results.
QC Strains:
Standard ATCC® reference strains should be tested concurrently with clinical isolates. Recommended strains for Enterobacterales include:
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Klebsiella pneumoniae ATCC® 700603™ (for ESBL detection)
Acceptable QC Ranges:
As of the latest CLSI M100 and EUCAST documents, specific QC ranges for nacubactam and its combinations have not been officially published. Laboratories should establish their own internal QC ranges based on the reference methods described in this document. It is recommended to perform at least 20 replicate tests to establish a statistically valid QC range.
For the partner β-lactams, the established QC ranges from CLSI M100 should be met. For example, for meropenem tested against E. coli ATCC® 25922™, the acceptable MIC range is 0.008-0.06 µg/mL.
Conclusion
The in vitro susceptibility testing of nacubactam, particularly in combination with partner β-lactams, is crucial for understanding its spectrum of activity and for its continued development as a therapeutic agent against multidrug-resistant Gram-negative pathogens. The broth microdilution and agar dilution methods, performed according to CLSI and EUCAST standards, provide reliable and reproducible MIC data. Strict adherence to standardized protocols and a robust quality control program are paramount for generating high-quality data to inform clinical and research decisions.
References
- 1. jmilabs.com [jmilabs.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. szu.gov.cz [szu.gov.cz]
- 4. Table 3, Acceptable Quality Control Ranges for Meropenem - Multiple Dose Pharmacokinetic Study of Meropenem in Young Infants (<91 days) with Suspected or Complicated Intra-abdominal Infections - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Antibodies with Indium-111 for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium-111 (B102479) (¹¹¹In) is a radionuclide widely utilized in nuclear medicine for single-photon emission computed tomography (SPECT) imaging.[1][2][3][4][5][6] Its favorable physical characteristics, including a half-life of 2.8 days and principal gamma photon energies of 171 and 245 keV, make it well-suited for immunoscintigraphy studies that require imaging over several days to allow for optimal tumor localization and clearance of background activity.[2][7] This document provides detailed application notes and protocols for the radiolabeling of antibodies with ¹¹¹In, a critical process for the development of targeted radiopharmaceuticals for diagnostic imaging.
The process involves a bifunctional chelating agent (BFC) that covalently attaches to the antibody and strongly binds the radiometal, ¹¹¹In.[4] The choice of chelator is crucial as it influences the stability of the radiolabeled antibody in vivo, which in turn affects imaging quality and biodistribution.[4][8] This guide will cover protocols for antibody conjugation with common chelators, the radiolabeling reaction, purification methods, and essential quality control assays.
Key Considerations for ¹¹¹In-Labeling
-
Chelator Selection: The stability of the ¹¹¹In-chelator complex is paramount to prevent the release of the radionuclide in vivo, which can lead to non-specific uptake in organs like the liver and bone marrow.[1][8] Commonly used chelators include derivatives of diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[1][4][9] While DTPA allows for rapid labeling at room temperature, DOTA forms more thermodynamically stable and kinetically inert complexes, often requiring heating.[4][10][11]
-
Antibody Integrity: The conjugation and labeling processes must be optimized to minimize any detrimental effects on the antibody's immunoreactivity.[12] It is essential to preserve the antigen-binding site of the antibody to ensure target-specific localization.[12]
-
Radiochemical Purity: The final radiolabeled antibody product must be free from unbound ¹¹¹In and other impurities to ensure high-quality imaging and accurate biodistribution studies.[2]
-
Specific Activity: This refers to the amount of radioactivity per unit mass of the antibody. Achieving a high specific activity is often desirable to administer a sufficient imaging dose without introducing a large mass of the antibody, which could potentially saturate the target receptors or cause unwanted pharmacological effects.[13][14]
Experimental Protocols
Protocol 1: Antibody Conjugation with a Bifunctional Chelator (DTPA derivative)
This protocol describes the conjugation of an antibody with a DTPA derivative, such as p-SCN-Bn-DTPA (isothiocyanato-benzyl-DTPA).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
p-SCN-Bn-DTPA
-
Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50 or PD-10)
-
Sterile, metal-free reaction vials and consumables
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.
-
Chelator Preparation: Dissolve the p-SCN-Bn-DTPA in a small volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the chelator solution to the antibody solution. The isothiocyanate group of the chelator will react with primary amine groups (e.g., lysine (B10760008) residues) on the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Purify the antibody-chelator conjugate from the unreacted chelator using an SEC column pre-equilibrated with a metal-free buffer suitable for the radiolabeling step (e.g., 0.1 M sodium citrate (B86180), pH 5.0-6.0).[15]
-
Concentration and Storage: Determine the protein concentration of the purified conjugate. The conjugate can be stored at -80°C for future use.[15]
Protocol 2: Radiolabeling of the Conjugated Antibody with ¹¹¹In
Materials:
-
Antibody-DTPA conjugate from Protocol 1
-
¹¹¹InCl₃ in 0.05 M HCl
-
Radiolabeling buffer (e.g., 0.1 M sodium citrate or ammonium (B1175870) acetate, pH 5.0-6.0)[9][15]
-
Sterile, metal-free reaction vial
Procedure:
-
Reaction Setup: In a sterile, metal-free reaction vial, add the desired amount of the antibody-DTPA conjugate.
-
pH Adjustment: Add the radiolabeling buffer to adjust the pH to 5.0-6.0, which is optimal for ¹¹¹In chelation by DTPA.
-
Addition of ¹¹¹In: Add the ¹¹¹InCl₃ solution to the reaction vial. The amount of ¹¹¹InCl₃ will depend on the desired specific activity.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[10][15]
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a DTPA solution (e.g., 50 mM) to scavenge any unbound ¹¹¹In.
Protocol 3: Quality Control of the ¹¹¹In-Labeled Antibody
A. Radiochemical Purity (RCP) Determination by Instant Thin-Layer Chromatography (ITLC)
Materials:
-
ITLC strips (e.g., silica (B1680970) gel impregnated glass fiber)
-
Mobile phase: 0.1 M sodium citrate buffer, pH 6.0, containing 50 mM DTPA
-
Radio-TLC scanner or gamma counter
Procedure:
-
Spotting: Spot a small volume (1-2 µL) of the radiolabeled antibody solution onto the origin of an ITLC strip.
-
Development: Develop the chromatogram by placing the strip in a chromatography tank containing the mobile phase.
-
Analysis: In this system, the ¹¹¹In-antibody conjugate remains at the origin (Rf = 0), while any unbound ¹¹¹In-DTPA complex migrates with the solvent front (Rf = 1.0).
-
Calculation: Determine the percentage of radioactivity at the origin and the solvent front using a radio-TLC scanner or by cutting the strip and counting each section in a gamma counter. RCP (%) = (Counts at origin / Total counts) x 100
B. Immunoreactivity Assay
This assay determines the fraction of the radiolabeled antibody that can still bind to its target antigen.[12][16][17][18] A common method is the cell-based linear extrapolation assay.[18][19]
Materials:
-
Target antigen-expressing cells
-
Non-target cells (as a negative control)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Gamma counter
Procedure:
-
Cell Preparation: Prepare serial dilutions of the target antigen-expressing cells.
-
Incubation: Add a constant, tracer amount of the ¹¹¹In-labeled antibody to each cell dilution. Also, include tubes with a large excess of unlabeled antibody to determine non-specific binding.
-
Equilibration: Incubate the mixtures at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
Separation: Separate the cell-bound radioactivity from the unbound radioactivity by centrifugation.
-
Counting: Measure the radioactivity in the cell pellets using a gamma counter.
-
Data Analysis: Plot the inverse of the total cell concentration against the inverse of the specifically bound fraction. The y-intercept of the linear regression represents the inverse of the immunoreactive fraction.[18]
Data Presentation
Table 1: Typical Parameters for Antibody Radiolabeling with ¹¹¹In
| Parameter | DTPA Chelator | DOTA Chelator |
| Conjugation pH | 8.5 - 9.0 | 8.5 - 9.2[4][9] |
| Conjugation Temperature | Room Temperature | Room Temperature or 37°C[4][9] |
| Conjugation Time | 1 - 3 hours[4] | 1 hour to overnight[4][9] |
| Radiolabeling pH | 5.0 - 6.0[15] | 5.5[9] |
| Radiolabeling Temperature | Room Temperature[10] | 37°C to 100°C[9][10] |
| Radiolabeling Time | 30 - 60 minutes[15] | 15 - 60 minutes (or longer)[9][10] |
Table 2: Quality Control Specifications for ¹¹¹In-Labeled Antibodies
| Parameter | Specification | Method |
| Radiochemical Purity | > 95%[20][21] | ITLC, HPLC |
| Immunoreactive Fraction | > 70% | Cell-based binding assay |
| Specific Activity | Application-dependent (e.g., 1-20 mCi/mg)[16] | Calculation based on radioactivity and protein concentration |
| Stability in Serum | > 90% stable after 24 hours | Incubation in human serum followed by RCP analysis |
Visualization of Experimental Workflow
Caption: Workflow for the radiolabeling of an antibody with Indium-111.
Conclusion
The radiolabeling of antibodies with Indium-111 is a well-established method for producing radiopharmaceuticals for SPECT imaging.[7] Careful selection of the bifunctional chelator and optimization of the conjugation and radiolabeling conditions are critical to ensure the stability and immunoreactivity of the final product. The detailed protocols and quality control procedures outlined in these application notes provide a comprehensive guide for researchers and scientists in the field of radiopharmaceutical development. Adherence to these methodologies will facilitate the production of high-quality ¹¹¹In-labeled antibodies for reliable and informative preclinical and clinical imaging studies.
References
- 1. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging | Upsala Journal of Medical Sciences [ujms.net]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The advantages and limits of indium-111 labeling of antibodies. Experimental studies and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New chelating agent for attaching indium-111 to monoclonal antibodies: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging | Upsala Journal of Medical Sciences [ujms.net]
- 10. Impact of bifunctional chelators on biological properties of 111In-labeled cyclic peptide RGD dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. Determination of the Immunoreactivity of Radiolabeled Monoclonal Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 13. academic.oup.com [academic.oup.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Easy and efficient (111)indium labeling of long-term stored DTPA conjugated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of immunoreactive fraction of radiolabeled monoclonal antibodies: what is an appropriate method? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quality control test for immunoreactivity of radiolabeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Immunoreactivity Assay Services of Radioimmunoconjugates - Alfa Cytology - Rdcthera [rdcthera.com]
- 20. Rapid and Efficient Production of Radiolabeled Antibody Conjugates Using Vacuum Diafiltration Guided by Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: FPI-1465 Solubility and Formulation
Disclaimer: Publicly available information regarding the specific solubility and formulation of FPI-1465 is limited.[1][2] This guide provides general strategies and troubleshooting advice based on the chemical properties of this compound and common laboratory practices for similar small molecules. The experimental protocols and data presented are illustrative and should be adapted based on your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Nacubactam when combined with meropenem, is a diazabicyclooctane (DBO) derivative.[3] It functions as a dual-action inhibitor, targeting both serine-β-lactamases and penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[3][4] Its chemical formula is C11H18N4O7S, and its molecular weight is 350.35 g/mol .[5]
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is believed to act as a covalent inhibitor. It forms a stable acyl-enzyme intermediate with the catalytic serine residue in the active site of serine-β-lactamases and PBPs.[4] This inactivation of β-lactamases protects β-lactam antibiotics from degradation, while the inhibition of PBPs disrupts bacterial cell wall synthesis.[4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a concentrated stock solution, for example, 10 mM, in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO).[3][6] This stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -80°C for long-term stability (up to one year).[3] The lyophilized powder can be stored at -20°C for up to three years.[3]
Q4: What are the general recommendations for formulating this compound for in vivo studies?
A4: For animal studies, a common formulation strategy involves initially dissolving this compound in DMSO and then diluting it with a vehicle containing other excipients to ensure solubility and biocompatibility.[3] A typical vehicle formulation might consist of 5% DMSO, 30% PEG300, and 65% saline.[3] It is crucial to prepare these formulations fresh before administration.[3]
Troubleshooting Guide: Aqueous Solubility Issues
Q1: My this compound has precipitated out of my aqueous buffer. What are the possible causes and solutions?
A1: Precipitation of this compound from an aqueous solution can be due to several factors. Here is a step-by-step approach to troubleshoot this issue:
-
Verify Solution pH: The solubility of ionizable compounds like this compound, which contains ionizable functional groups, is highly dependent on pH.[1] For acidic compounds, solubility generally increases at a higher pH, while for basic compounds, it increases at a lower pH.[1] Ensure the pH of your buffer is optimal for maintaining this compound in its most soluble form.
-
Assess for Salt Formation: The presence of salts in your buffer could lead to the formation of an insoluble salt with this compound.[1] To test this, try dissolving the compound in deionized water first to see if the precipitation issue persists.
-
Consider Temperature Effects: Solubility can be temperature-dependent. If the solution was prepared at a higher temperature and subsequently cooled, the compound may have precipitated.[1] Gentle warming might help redissolve the compound, but be cautious of potential degradation at elevated temperatures.[1]
-
Evaluate for Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. A change in the solid form of your compound could affect its solubility characteristics.[1]
Caption: Troubleshooting workflow for this compound precipitation.
Q2: I am struggling to dissolve this compound in an aqueous buffer for my in vitro assay. What can I do?
A2: If direct dissolution in an aqueous buffer is problematic, a common approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay medium.
-
Use of Co-solvents: Prepare a high-concentration stock solution of this compound in 100% DMSO.[3]
-
Serial Dilution: Serially dilute this stock solution into your aqueous buffer to achieve the desired final concentration. Ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect your experimental system (typically <0.5%).
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H18N4O7S | [5] |
| Molecular Weight | 350.35 g/mol | [5] |
| CAS Number | 1452458-72-8 | [5] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Source |
| Powder | -20°C | 3 years | [3] |
| In Solvent | -80°C | 1 year | [3] |
Table 3: Common Solvents for Initial Solubility Screening
Due to the lack of specific public data for this compound, this table provides a general reference of commonly used solvents for solubility testing, ordered by decreasing polarity.[1]
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 80.1 | 100 | Universal solvent for polar compounds. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | Aprotic, polar, dissolves a wide range of compounds. |
| Acetonitrile | 37.5 | 82 | Aprotic, polar, common in HPLC. |
| Methanol | 32.7 | 65 | Protic, polar solvent. |
| Ethanol | 24.5 | 78 | Protic, polar, often used as a co-solvent. |
| Acetone | 20.7 | 56 | Aprotic, polar, good for initial solubility screens. |
Experimental Protocols
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
Syringe and syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[1]
-
Solvent Addition: Add a defined volume of the aqueous buffer (e.g., 1 mL) to the vial.[1]
-
Equilibration: Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours. A visual inspection should confirm the presence of undissolved solid.[1]
-
Sample Collection: After equilibration, let the vials stand to allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.[1]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution as necessary and determine the concentration of this compound using a validated analytical method like HPLC-UV.
Caption: Workflow for determining aqueous solubility.
Visualizations
Caption: Proposed dual-action mechanism of this compound.
References
FPI-1465 Technical Support Center: Optimizing Assay Concentrations
Welcome to the FPI-1465 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound in various experimental assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Disambiguation Notice: What is this compound?
Publicly available information on "this compound" can be ambiguous, with the identifier being associated with different molecules. Before proceeding, it is crucial to identify the specific compound you are working with.
-
Small Molecule Kinase Inhibitor: this compound is described as a potent and selective inhibitor of Tumor Proliferation Kinase 1 (TPK1), a key regulator in an oncogenic signaling pathway.[1]
-
Beta-Lactamase Inhibitor: this compound (CAS Number: 1452458-72-8), also known as Nacubactam, is a diazabicyclooctane (DBO) derivative that acts as a dual-action serine-β-lactamase and penicillin-binding protein (PBP) inhibitor.[2][3][4]
-
Antibody-Drug Conjugate (ADC): In some contexts, this compound is mentioned as a novel antibody-drug conjugate designed for targeted cancer therapy.[5]
-
Erroneous Reference: The designation "this compound" may be an incorrect reference to [225Ac]-FPI-1434 , a targeted alpha-therapy agent.[6][7]
This guide will primarily focus on this compound as a small molecule inhibitor for in vitro assays, as this context is most relevant to concentration optimization during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as a small molecule inhibitor?
A1: As a TPK1 inhibitor, this compound is designed to suppress tumor cell proliferation and induce apoptosis by blocking the Tumor Survival Pathway (TSP).[1] As a beta-lactamase inhibitor (Nacubactam), it inactivates bacterial β-lactamase enzymes and targets penicillin-binding proteins (PBPs) to restore the efficacy of β-lactam antibiotics.[3][4][8]
Q2: Why am I seeing high variability in IC50 values across different cell lines?
A2: This is expected. The sensitivity of cancer cell lines to this compound (as a TPK1 inhibitor) often depends on their genetic background.[1] Cell lines with high expression of TPK1 or activating mutations in the Tumor Survival Pathway are generally more sensitive.[1] It is recommended to perform a baseline characterization of TPK1 expression in your cell lines of interest.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a lyophilized powder.[4] For most in vitro studies, a 10 mM stock solution in DMSO is a common starting point.[3] Ensure the compound is fully dissolved.[1]
| Storage Recommendations | ||
| Form | Temperature | Duration |
| Powder | -20°C | 3 years[3] |
| In Solvent (DMSO) | -80°C | 1 year[3] |
Q4: I am not observing the expected downstream effects on protein phosphorylation after treatment. What could be the cause?
A4: Several factors could be at play:
-
Suboptimal Treatment Time/Concentration: The effects of this compound can be time and concentration-dependent. It is advisable to run a time-course experiment (e.g., 1, 6, 12, 24 hours) to find the optimal treatment window for your specific cell line.[1]
-
Antibody Specificity: Ensure that the antibodies used for detecting downstream markers are validated and specific.[1]
-
Alternative Signaling Pathways: Your cellular model might have compensatory signaling pathways that mask the effect of TPK1 inhibition.[1]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
High variability in cell viability assays is a common issue. Consider the following troubleshooting steps:
-
Compound Solubility: this compound may precipitate at high concentrations. Always visually inspect for any precipitate after diluting your DMSO stock in aqueous media.[1]
-
Cell Seeding Density: Ensure a consistent number of cells are seeded per well. Over- or under-confluent cells can respond differently to treatment.[1]
-
Edge Effects: The outer wells of microplates are prone to evaporation, which can alter the effective compound concentration. It is best to avoid using the outermost wells for experimental data points.[1]
Caption: Troubleshooting workflow for inconsistent cell viability assays.
Issue 2: Lack of Inhibition in Biochemical (Enzyme) Assays
If you are not observing the expected inhibitory activity of this compound in an enzyme assay, consider these points:
-
Enzyme Class Specificity: If using this compound as a beta-lactamase inhibitor, verify its activity spectrum. It may not be effective against the specific class of beta-lactamase you are using (e.g., Class A, B, C, or D).[4]
-
Enzyme Concentration: An excessively high concentration of the enzyme can overwhelm the inhibitor. Try reducing the enzyme concentration.[4]
-
Inhibitor Degradation: Ensure your this compound stock solution is fresh and has been stored correctly to prevent degradation.[4]
-
Assay Buffer Conditions: Check the pH and composition of your assay buffer, as suboptimal conditions can negatively impact inhibitor binding.[4]
Experimental Protocols
Protocol 1: Western Blot for Downstream Pathway Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of downstream proteins in the TPK1 signaling pathway.[1]
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired duration (determined from a time-course experiment).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[1]
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phosphorylated and total TPK1, downstream targets (e.g., p-TSP1), and a loading control (e.g., GAPDH) overnight at 4°C.[1]
-
Wash and incubate with the appropriate secondary antibodies.
-
-
Detection: Visualize bands using an appropriate detection method (e.g., chemiluminescence).
Caption: A streamlined workflow for Western blot analysis.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes using this compound (as a beta-lactamase inhibitor) in combination with a β-lactam antibiotic to determine the MIC against a bacterial strain.[3]
-
Prepare Drug Plates:
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Add the inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[3]
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[3]
-
MIC Determination: The MIC is the lowest concentration of the β-lactam antibiotic, in combination with this compound, that completely inhibits visible bacterial growth.[3]
Signaling Pathway
Below is a generalized diagram of the hypothetical TPK1 signaling pathway inhibited by this compound.
Caption: this compound inhibits TPK1, blocking downstream signaling.
References
preventing degradation of FPI-1465 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of FPI-1465 in solution to prevent its degradation. The information is compiled from available technical documents and general best practices for novel chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Nacubactam, is a dual-action inhibitor that targets both serine-β-lactamases and penicillin-binding proteins (PBPs).[1][2] As a diazabicyclooctane (DBO) class compound, it works by inactivating the primary mechanisms of β-lactam antibiotic degradation and by directly inhibiting enzymes essential for bacterial cell wall synthesis.[1] this compound forms a stable acyl-enzyme intermediate with the catalytic serine residue in the active site of these enzymes, effectively inactivating them.[1]
Q2: What are the primary applications of this compound in a research setting?
A2: this compound is primarily utilized in biochemical and microbiological assays.[3]
-
Biochemical Assays: To directly measure the inhibitory activity of this compound against purified β-lactamase enzymes.[3]
-
Microbiological Assays: To evaluate the ability of this compound to enhance the activity of β-lactam antibiotics against bacteria that produce β-lactamase. A common method is the Minimum Inhibitory Concentration (MIC) assay.[3]
Q3: How should I prepare and store this compound solutions to minimize degradation?
A3: this compound is typically provided as a lyophilized powder.[3] For optimal stability, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO, aliquot it into smaller volumes to prevent multiple freeze-thaw cycles, and store it at -20°C.[3] Working solutions should be prepared fresh by diluting the stock solution in the appropriate assay buffer or culture medium immediately before use.[3] Always refer to the product-specific datasheet for the most accurate information.[3]
Troubleshooting Guide: Preventing Degradation of this compound in Solution
This guide addresses specific issues that may arise during experiments due to the degradation of this compound.
| Symptom | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity in assays | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3] | |
| Improper storage conditions. | Ensure the lyophilized powder is stored at -20°C, and stock solutions are stored at -80°C for long-term stability.[2] | |
| Precipitation observed in the solution | Poor solubility or compound degradation at high concentrations. | Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting it in aqueous media.[4] Visually inspect for any precipitate.[4] Consider performing a solubility test before preparing large batches for in vivo studies.[2] |
| Incompatible solvent or buffer. | Use recommended solvents such as DMSO for stock solutions.[2] For aqueous solutions, ensure the pH and composition of the buffer are compatible with this compound. | |
| Variability in IC50 values across different experiments | Degradation of this compound due to prolonged exposure to experimental conditions. | Minimize the incubation time of this compound in aqueous solutions when possible. Prepare solutions immediately before addition to the assay. |
| Contamination of stock solutions. | Use sterile, nuclease-free water or high-purity DMSO for reconstitution.[3] Handle all solutions under aseptic conditions. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Inhibition and Binding Constants [2]
| Target | Parameter | Value |
| PBP2 | IC50 | 1.0 µg/mL |
| β-lactamase CTX-M-15 | Kd | 0.011 µM |
| β-lactamase OXA-48 | Kd | 5.3 µM |
Table 2: Recommended Storage Conditions [2]
| Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution [2]
This protocol details the procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Pre-weighing: Allow the this compound vial to reach room temperature before opening to prevent condensation.[2]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.[2]
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).[2]
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[2]
Protocol 2: β-Lactamase Inhibition Assay (Colorimetric) [3]
This protocol describes a method to determine the inhibitory activity of this compound against a specific β-lactamase enzyme using a chromogenic substrate like nitrocefin (B1678963).
Materials:
-
Purified β-lactamase enzyme
-
This compound
-
Nitrocefin (chromogenic β-lactamase substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound and a fixed concentration of the β-lactamase enzyme to each well.
-
Incubate the plate at a controlled temperature for a specific period to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.
-
Calculate the rate of nitrocefin hydrolysis for each inhibitor concentration.
-
Determine the IC50 value of this compound, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[3]
Visualizations
Caption: Workflow for preventing this compound degradation.
Caption: Mechanism of action of this compound.
References
troubleshooting poor signal in FPI-1465 binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FPI-1465 binding assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Disclaimer: Publicly available information on this compound is limited and presents conflicting data regarding its precise molecular target. While some sources identify it as a beta-lactamase inhibitor, others suggest it may be a kinase inhibitor or a controlled substance with analgesic properties.[1][2][3][4][5] This guide primarily focuses on troubleshooting binding assays in the context of this compound as a dual-action inhibitor of serine-β-lactamases and penicillin-binding proteins (PBPs), as this is the most consistently detailed mechanism of action in the available literature.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is described as a potent, dual-action inhibitor that targets both serine-β-lactamases and penicillin-binding proteins (PBPs).[1] It belongs to the diazabicyclooctane (DBO) class of compounds.[1] The proposed mechanism involves the formation of a stable acyl-enzyme intermediate with a catalytic serine residue in the active site of these enzymes.[1][3] This covalent modification inactivates the enzyme, thereby preventing the breakdown of β-lactam antibiotics by β-lactamases or inhibiting the transpeptidation step in bacterial cell wall synthesis by PBPs.[1]
Q2: What are the reported binding affinities for this compound?
The following table summarizes the reported inhibition and binding constants for this compound against specific targets.
| Target | Parameter | Value |
| PBP2 | IC50 | 1.0 µg/mL[5] |
| β-lactamase CTX-M-15 | Kd | 0.011 µM[5] |
| β-lactamase OXA-48 | Kd | 5.3 µM[5] |
Q3: How should I prepare and store this compound for binding assays?
For optimal results and stability, follow these guidelines for preparing and storing this compound:
| Form | Temperature | Duration |
| Powder | -20°C | 3 years[5] |
| In Solvent | -80°C | 1 year[5] |
It is recommended to reconstitute the lyophilized powder in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[5][6] This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[5][6] Prepare working solutions by diluting the stock in the appropriate assay buffer immediately before use.[6]
Troubleshooting Guides
High Background or High Non-Specific Binding
Q4: My binding assay is showing high background fluorescence/radioactivity. What are the potential causes and solutions?
High background or non-specific binding can obscure your specific signal.[7] Here are common causes and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Excessive Tracer/Radioligand Concentration | Use a lower concentration of the labeled ligand. A good starting point is at or below the Kd value.[7][8] |
| Hydrophobic Ligand Properties | Hydrophobic ligands tend to exhibit higher non-specific binding.[7][8] Include blocking agents like Bovine Serum Albumin (BSA) or Bovine Gamma Globulin (BGG) in your assay buffer.[9][10] Coating filters or plates with BSA can also be beneficial.[7] |
| Contaminated Reagents | Ensure all buffers and reagents are of high purity and are not contaminated with fluorescent or other interfering impurities.[9] |
| Inappropriate Microplate Choice | For fluorescence polarization assays, use black, opaque microplates to minimize background fluorescence and light scatter.[9] |
| High Protein Concentration | Titrate the amount of membrane protein or enzyme used in the assay. A typical range for membrane protein is 100-500 µg.[7] |
Logical Flow for Troubleshooting High Background
Caption: Troubleshooting workflow for high background signals.
Low Signal or No Specific Binding
Q5: I am observing a very low signal-to-noise ratio or no specific binding. What should I check?
A low signal can be due to a variety of factors, from reagent quality to incorrect instrument settings.[9][11]
| Potential Cause | Recommended Solution |
| Low Signal Intensity (Fluorescence Assays) | The fluorescence intensity of the tracer should be at least three times that of the assay buffer alone.[9][10] If not, consider increasing the tracer concentration (while staying below the Kd and binder concentration) or using a brighter fluorophore.[9] |
| Incorrect Instrument Settings | For fluorescence assays, ensure the excitation and emission wavelengths are correctly set for your fluorophore and optimize the gain settings.[9][11] |
| Inactive Protein/Enzyme | Confirm the activity of your protein or enzyme preparation. Ensure proper storage and handling to prevent degradation.[7] For β-lactamase assays, verify you are using the correct class of enzyme that is susceptible to this compound.[6] |
| Suboptimal Assay Conditions | Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium.[7] Also, check the pH and composition of your assay buffer.[6] |
| Low Purity of Labeled Ligand | Ensure the radiochemical or fluorescent purity of your tracer is high (typically >90%).[7][10] Impurities can lead to a weaker specific signal. |
Experimental Workflow for Assay Optimization
Caption: General experimental workflow for a binding assay.
Inconsistent or Variable Results
Q6: My results are not reproducible between experiments or wells. What are the common causes of this variability?
Inconsistent results can arise from technical errors or instability of reagents.[4]
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and consistent technique, especially when performing serial dilutions. Multi-channel pipettes can help reduce well-to-well variation.[6][11] |
| Inconsistent Cell/Protein Handling | If using cell-based assays, ensure consistent cell seeding density.[4] For all assays, ensure homogenous mixing of reagents in each well. |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can alter reagent concentrations.[4] Avoid using the outermost wells for critical data points or ensure proper plate sealing. |
| Compound Solubility Issues | This compound may precipitate at high concentrations.[4] Visually inspect your solutions for any precipitate after dilution in aqueous buffers. |
| Inconsistent Incubation Times/Temperatures | Ensure all plates are incubated for the same duration and at a consistent temperature to allow reactions to reach equilibrium uniformly. |
Detailed Methodologies
Protocol: β-Lactamase Inhibition Assay (Colorimetric)
This protocol provides a general method to determine the inhibitory activity of this compound against a β-lactamase using a chromogenic substrate like nitrocefin (B1678963).[6]
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of purified β-lactamase in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Prepare a stock solution of nitrocefin in DMSO.
-
-
Assay Procedure :
-
In a 96-well plate, add your assay buffer.
-
Add serial dilutions of your this compound working solution to the wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.
-
Add the β-lactamase enzyme to all wells except the negative control.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature to allow this compound to bind to the enzyme.
-
Initiate the reaction by adding the nitrocefin substrate to all wells.
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a plate reader.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway: β-Lactamase Inhibition
Caption: this compound inhibits β-lactamase, protecting antibiotics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. revvity.com [revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
common mistakes in FPI-1465 experimental setup
Technical Support Center: FPI-1465
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates essential cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent occurrence in various human cancers, making it a key therapeutic target.[3][4] This guide provides troubleshooting for common mistakes and answers to frequently asked questions encountered during the experimental setup with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Class I PI3K enzymes. By binding to the ATP-binding pocket of PI3K, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] This action blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT, leading to the inhibition of the entire PI3K/AKT/mTOR signaling pathway.[2][5]
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a lyophilized powder. For optimal stability and to avoid repeated freeze-thaw cycles, it is recommended to prepare a concentrated stock solution, aliquot it, and store it at -80°C.[6] The specific solvent for reconstitution will be provided on the product datasheet, but high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is commonly used for initial stock solutions.[6]
Q3: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
A3: While this compound is designed to be selective, off-target effects can sometimes lead to cytotoxicity.[7] It is also possible that the specific cell line you are using is particularly sensitive to PI3K inhibition. To troubleshoot this, consider performing a dose-response curve to identify the lowest effective concentration.[7] Also, ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level, typically below 0.1%.
Q4: My Western blot results for phospho-AKT (p-AKT) are inconsistent after this compound treatment. What are the possible reasons?
A4: Inconsistent Western blot results can stem from several factors. Firstly, ensure that your cell lysates are prepared quickly on ice with freshly added phosphatase and protease inhibitors to prevent protein degradation and dephosphorylation. Secondly, check the confluency of your cells, as cell density can affect signaling pathway activity.[8] Finally, confirm the specificity and optimal dilution of your primary antibodies for p-AKT and total AKT. It is crucial to normalize the p-AKT signal to the total AKT signal to account for any variations in protein loading.[9]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
-
Possible Cause: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Ensure the initial stock solution in DMSO is fully dissolved. Gentle warming and vortexing can aid dissolution.[6]
-
When diluting the DMSO stock into aqueous buffers or cell culture media, add the stock solution to the aqueous solution while vortexing to facilitate mixing and prevent precipitation.
-
For in vivo studies, specific formulations with excipients like PEG300 may be necessary to improve solubility and bioavailability.[6]
-
Issue 2: No Inhibition of p-AKT Levels Observed After Treatment
-
Possible Cause: The lack of inhibition could be due to several factors including inhibitor instability, insufficient concentration, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Verify Inhibitor Activity: Confirm the integrity of your this compound stock. If possible, test it in a cell line with a known sensitivity to PI3K inhibitors.
-
Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. A typical starting point for PI3K inhibitors can range from 10 nM to 500 nM for 2 to 24 hours.[1]
-
Check Cell Health: Ensure that the cells are healthy and not overly confluent, as this can alter signaling pathways.
-
Confirm Pathway Activation: Before treating with this compound, you may need to stimulate the PI3K pathway with a growth factor (e.g., IGF-1 or EGF) to see a robust p-AKT signal that can then be inhibited.
-
Issue 3: Activation of Compensatory Signaling Pathways
-
Possible Cause: Inhibition of the PI3K pathway can sometimes lead to the feedback activation of other pro-survival signaling pathways, which can complicate the interpretation of results.[10][11]
-
Troubleshooting Steps:
-
Probe for Compensatory Pathways: Use Western blotting to examine the activation status of key proteins in related pathways, such as the MAPK/ERK pathway.
-
Consider Combination Therapy: In some experimental contexts, co-treatment with an inhibitor of the compensatory pathway may be necessary to achieve the desired biological effect.[10]
-
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | Parameter | Value |
| PI3Kα | IC50 | 5 nM |
| PI3Kβ | IC50 | 50 nM |
| PI3Kδ | IC50 | 25 nM |
| PI3Kγ | IC50 | 100 nM |
Note: These are example values and should be replaced with data from the specific product datasheet.
Table 2: Recommended Antibody Dilutions for Western Blot
| Primary Antibody | Supplier | Catalog # | Recommended Dilution |
| Phospho-Akt (Ser473) | Example Corp. | AB-123 | 1:1000 |
| Total Akt | Example Corp. | AB-456 | 1:1000 |
| β-Actin | Example Corp. | AB-789 | 1:5000 |
Experimental Protocols
Protocol: Western Blot Analysis of p-AKT Inhibition by this compound
-
Cell Culture and Treatment: a. Plate your cells of interest at a density that will allow them to reach 70-80% confluency on the day of the experiment.[1] b. Allow cells to attach and grow overnight. c. Treat the cells with the desired concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the chosen duration (e.g., 2 hours). Include a vehicle-only control (DMSO).[1]
-
Cell Lysis: a. After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1] d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1] f. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.[1] b. Normalize the protein concentration of all samples with lysis buffer.
-
SDS-PAGE and Protein Transfer: a. Prepare protein samples with Laemmli buffer and boil at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-AKT (Ser473), diluted in blocking buffer, overnight at 4°C with gentle agitation.[1] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1] e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Apply an enhanced chemiluminescent (ECL) substrate to the membrane.[8] b. Capture the signal using a chemiluminescence imager. c. To analyze total AKT and a loading control (e.g., β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. proteopedia.org [proteopedia.org]
- 3. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of FPI-1465 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the stability of FPI-1465 formulations. This compound is a novel antibody-drug conjugate (ADC) designed for targeted cancer therapy, and maintaining its integrity, solubility, and biological activity is critical for successful preclinical evaluation.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation stability important?
A1: this compound is an antibody-drug conjugate (ADC) that combines a humanized monoclonal antibody with a potent cytotoxic payload, connected by a stable linker.[1] The stability of the formulation is crucial to ensure the ADC's safety and efficacy, as degradation can lead to loss of therapeutic activity and potentially induce an immune response in patients.[2]
Q2: What are the common stability issues observed with this compound and similar ADC formulations?
A2: Like many protein-based therapeutics, this compound formulations can be susceptible to several stability challenges, including:
-
Aggregation: Protein molecules may clump together to form larger complexes, which can reduce efficacy and increase the risk of an immune response.[2][3]
-
Degradation: The protein component can undergo chemical modifications such as oxidation and deamidation, while the linker or cytotoxic payload can also be subject to hydrolysis.[4][5]
-
Precipitation: The formulation may become cloudy or form visible particles, indicating that the ADC is no longer soluble.
Q3: What are the key components of an this compound formulation and what are their roles?
A3: A typical formulation for an ADC like this compound includes a buffering agent to maintain pH, a stabilizer or bulking agent to prevent aggregation, and a surfactant to protect against surface-induced degradation.[1]
Q4: How should this compound be stored to ensure maximum stability?
A4: Formulated this compound should be stored at 2-8°C and protected from light.[1] For long-term storage of the drug substance, refer to the product-specific datasheet, though -20°C is a common recommendation for lyophilized powders.[6]
Troubleshooting Guides
This section provides a question-and-answer guide to directly address specific issues you may encounter during your experiments with this compound.
Issue 1: I am observing visible particles or cloudiness in my this compound formulation.
-
Question: What could be causing the precipitation of my this compound formulation, and how can I resolve it?
-
Answer: Precipitation can be caused by several factors, including suboptimal pH, inappropriate buffer composition, or issues with the storage temperature.
-
Verify the pH of your solution: The solubility of proteins is highly dependent on pH. Ensure the pH of your buffer is optimal for this compound, which is typically between 5.0 and 7.0.[1]
-
Assess your buffer composition: High salt concentrations can sometimes lead to "salting out" and cause proteins to precipitate.[7]
-
Check for temperature fluctuations: If the formulation was prepared at a higher temperature and then cooled, the ADC may have precipitated. Gentle warming may help to redissolve the compound, but be mindful of potential degradation at elevated temperatures.[8]
-
Issue 2: My this compound is showing signs of aggregation.
-
Question: How can I detect and mitigate aggregation in my this compound formulation?
-
Answer: Aggregation can be detected using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). To mitigate aggregation, consider the following:
-
Optimize excipient concentrations: Excipients such as sucrose (B13894) and polysorbate 80 are crucial for stabilizing the antibody and preventing aggregation.[1] Experiment with different concentrations of these excipients to find the optimal formulation.
-
Control agitation and shear stress: Mechanical stresses during manufacturing and handling, such as agitation and filtration, can disrupt the protein's structure and lead to aggregation.[2]
-
Avoid repeated freeze-thaw cycles: For stock solutions, it is recommended to aliquot them into smaller, single-use volumes to minimize freeze-thaw cycles, which can induce aggregation.[9][10]
-
Issue 3: I am concerned about the chemical degradation of my this compound.
-
Question: What are the signs of chemical degradation and how can I minimize it?
-
Answer: Chemical degradation can manifest as a loss of biological activity or the appearance of new peaks in analytical assays like HPLC or mass spectrometry. To minimize degradation:
-
Protect from light: this compound formulations should be protected from light to prevent photo-degradation.[1]
-
Use appropriate buffers: Buffering agents like L-Histidine or Sodium Succinate help to maintain a stable pH and reduce the risk of chemical degradation.[1]
-
Store at recommended temperatures: Adhering to the recommended storage temperature of 2-8°C is critical for minimizing chemical degradation over time.[1]
-
Data Presentation
Table 1: Recommended Excipients for this compound Formulation
| Excipient Category | Example Excipients | Typical Concentration Range | Purpose |
| Buffering Agent | L-Histidine/Histidine HCl, Sodium Succinate | 10-50 mM | Maintain pH and stability[1] |
| Stabilizer/Bulking Agent | Sucrose | 5-10% (w/v) | Prevents aggregation and provides stability[1] |
| Surfactant | Polysorbate 80 | 0.01-0.1% (w/v) | Reduces surface adsorption and aggregation[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of a liquid formulation of this compound.
Materials:
-
This compound drug substance
-
L-Histidine
-
L-Histidine HCl
-
Sucrose
-
Polysorbate 80
-
Water for Injection (WFI)
-
Sterile, pyrogen-free vials
-
0.22 µm sterile filter
Procedure:
-
Prepare the formulation buffer by dissolving L-Histidine, L-Histidine HCl, and Sucrose in WFI to the desired concentrations (refer to Table 1).[1]
-
Adjust the pH of the buffer to a predetermined optimal value (typically between 5.0 and 7.0).[1]
-
Add Polysorbate 80 to the buffer and mix gently to avoid foaming.[1]
-
Thaw the this compound drug substance on ice.[1]
-
Slowly add the this compound to the formulation buffer to achieve the final target concentration and mix gently by swirling.[1]
-
Perform a final pH check and adjust if necessary.[1]
-
Sterile filter the final formulated this compound solution through a 0.22 µm filter into sterile vials.[1]
-
Store the formulated this compound at 2-8°C and protect from light.[1]
Protocol 2: Analysis of this compound Aggregation by Dynamic Light Scattering (DLS)
DLS is a technique used to determine the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.[11][12]
Methodology:
-
Prepare the this compound formulation as described in Protocol 1.
-
Filter or centrifuge the sample to remove large aggregates and precipitates before analysis.[12]
-
Transfer the sample to a suitable cuvette for the DLS instrument.
-
Equilibrate the sample to the desired temperature.
-
Acquire DLS data according to the instrument manufacturer's instructions.
-
Analyze the data to determine the size distribution and polydispersity index (PDI). An increase in the average particle size or PDI over time can indicate aggregation.[11]
Protocol 3: Assessment of this compound Purity and Degradation by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a protein formulation.[13][14]
Methodology:
-
Method: Reversed-Phase HPLC (RP-HPLC) is commonly used to assess the purity of proteins and detect degradation products.[15]
-
Column: A C4 or C8 column is typically suitable for protein analysis.[15]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid) is commonly used.
-
Detection: UV detection at 280 nm is standard for proteins.
-
Analysis: Inject the this compound formulation and analyze the resulting chromatogram. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.
Visualizations
Caption: Experimental workflow for this compound formulation and stability analysis.
Caption: Troubleshooting logic for this compound formulation stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. leukocare.com [leukocare.com]
- 3. scispace.com [scispace.com]
- 4. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on the Stability Challenges of Advanced Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. HPLC Method for Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. The Role of High-Performance Liquid Chromatography (HPLC) in Protein Purification [labx.com]
- 15. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
FPI-1465 Studies: Technical Support Center for Navigating Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during studies with FPI-1465. Due to the limited and sometimes conflicting publicly available information regarding this compound, this guide addresses two potential interpretations of the compound based on available data: a targeted alpha therapy, often mistakenly referred to as this compound but more accurately identified as [225Ac]-FPI-1434 , and a hypothetical beta-lactamase inhibitor .[1][2][3][4][5]
Section 1: Troubleshooting [225Ac]-FPI-1434 (Targeted Alpha Therapy)
[225Ac]-FPI-1434 is an investigational targeted alpha therapy consisting of the monoclonal antibody FPI-1175 (avegilumab), which targets the Insulin-like Growth Factor-1 Receptor (IGF-1R), linked to the alpha-emitting radionuclide Actinium-225.[3][5] Unexpected results in these studies can arise from various factors related to its complex mechanism of action.
Troubleshooting Guide: [225Ac]-FPI-1434
Question 1: We are observing lower than expected cytotoxicity in our IGF-1R-positive cancer cell lines following treatment with [225Ac]-FPI-1434. What are the potential causes and how can we troubleshoot this?
Answer:
Lower than expected cytotoxicity can stem from issues with the experimental setup, cell line characteristics, or the integrity of the therapeutic agent. The following troubleshooting steps can help identify the root cause.
Logical Troubleshooting Workflow for Low Cytotoxicity
Caption: Troubleshooting workflow for addressing low cytotoxicity.
Detailed Methodologies:
-
1. Verification of IGF-1R Expression:
-
Protocol: Perform flow cytometry or western blotting on the cell lines used in the cytotoxicity assay.
-
Procedure (Western Blot):
-
Lyse cells and quantify protein concentration.
-
Run 30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Block with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody against IGF-1R (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Develop with ECL substrate and image.
-
-
Expected Result: A clear band at the expected molecular weight for IGF-1R.
-
-
2. Assessment of [225Ac]-FPI-1434 Integrity:
-
Protocol: Measure the radiochemical purity of the [225Ac]-FPI-1434 stock.
-
Procedure (Instant Thin-Layer Chromatography - ITLC):
-
Spot a small volume of the [225Ac]-FPI-1434 solution onto an ITLC strip.
-
Develop the strip using a suitable mobile phase (e.g., saline).
-
Scan the strip using a radio-TLC scanner to determine the percentage of radioactivity associated with the antibody versus free 225Ac.
-
-
Expected Result: Radiochemical purity should be >95%.
-
Quantitative Data Summary:
| Parameter | Observed Result (Hypothetical) | Expected Result | Troubleshooting Action |
| IGF-1R Expression (Western Blot) | Faint or no band | Strong band | Use a different cell line with confirmed high IGF-1R expression. |
| [225Ac]-FPI-1434 Purity (ITLC) | 85% | >95% | Obtain a new batch of the radiopharmaceutical. |
| Cell Viability (MTT Assay) | 80% viability at 10 µCi/mL | <20% viability at 10 µCi/mL | Re-evaluate experimental protocol and reagent integrity. |
Question 2: Our in vivo xenograft models treated with [225Ac]-FPI-1434 show minimal tumor growth inhibition compared to controls. What could be the issue?
Answer:
Lack of in vivo efficacy can be due to poor biodistribution, insufficient target engagement, or issues with the animal model itself.
IGF-1R Signaling Pathway
Caption: Simplified IGF-1R signaling pathway targeted by [225Ac]-FPI-1434.
Detailed Methodologies:
-
1. Biodistribution Study:
-
Protocol: Use an imaging-compatible version of the antibody, such as [111In]-FPI-1547, to assess tumor uptake.[6]
-
Procedure (SPECT/CT Imaging):
-
Administer [111In]-FPI-1547 to tumor-bearing mice.[6]
-
Perform SPECT/CT imaging at multiple time points (e.g., 24, 48, 72 hours) post-injection.
-
Quantify the percentage of injected dose per gram (%ID/g) in the tumor and other organs.
-
-
Expected Result: High and sustained uptake in the tumor with minimal accumulation in non-target organs.
-
Quantitative Data Summary:
| Organ | Observed %ID/g (Hypothetical) | Expected %ID/g | Troubleshooting Action |
| Tumor | 2.5 | >10 | Confirm IGF-1R expression in the xenograft tissue via IHC. |
| Liver | 20 | <15 | Consider a pre-dosing step with unlabeled antibody to block non-specific uptake. |
| Spleen | 15 | <10 | Evaluate potential for off-target binding. |
Section 2: Troubleshooting a Hypothetical this compound (Beta-Lactamase Inhibitor)
This section addresses unexpected results for a hypothetical this compound, a member of the diazabicyclooctane class of compounds, designed as a covalent inhibitor of serine-β-lactamases.[2][4]
Troubleshooting Guide: this compound as a Beta-Lactamase Inhibitor
Question 1: In our in vitro assays, this compound is not effectively potentiating the activity of a beta-lactam antibiotic against a resistant bacterial strain known to produce a specific beta-lactamase. Why might this be the case?
Answer:
The lack of antibiotic potentiation could be due to several factors, including the specific type of beta-lactamase expressed by the bacteria, the stability of this compound, or the assay conditions.
Mechanism of Beta-Lactamase Inhibition
Caption: General mechanism of covalent inhibition of beta-lactamase by this compound.
Detailed Methodologies:
-
1. Enzyme Inhibition Assay (IC50 Determination):
-
Protocol: Directly measure the ability of this compound to inhibit the activity of the purified beta-lactamase enzyme.
-
Procedure:
-
In a 96-well plate, add purified beta-lactamase enzyme.
-
Add varying concentrations of this compound and incubate for a pre-determined time.
-
Add a chromogenic substrate (e.g., nitrocefin).
-
Measure the rate of substrate hydrolysis by monitoring the change in absorbance over time.
-
Calculate the IC50 value.
-
-
Expected Result: A low IC50 value, indicating potent inhibition of the target enzyme.
-
Quantitative Data Summary:
| Beta-Lactamase Type | Observed IC50 (Hypothetical) | Expected IC50 | Troubleshooting Action |
| TEM-1 (Class A) | 5 µM | <100 nM | This compound may not be effective against this class of beta-lactamase. Test against other classes (e.g., Class C, D). |
| AmpC (Class C) | 50 nM | <100 nM | The issue is not with enzyme inhibition. Investigate compound stability or bacterial permeability. |
Frequently Asked Questions (FAQs)
Q1: What are the common adverse events observed in early clinical studies of targeted alpha therapies like [225Ac]-FPI-1434? A1: Based on publicly available information for similar agents, adverse events can include neutropenia, thrombocytopenia, fatigue, and hyperglycemia.[3] Careful monitoring of patients in clinical trials is crucial.[6][7]
Q2: How can I confirm that the this compound I have is a beta-lactamase inhibitor and not related to the radiopharmaceutical? A2: The chemical properties and identifiers will be distinct. This compound as a beta-lactamase inhibitor is identified by CAS number 1452458-72-8 and has a molecular weight of approximately 350.35 g/mol .[4] In contrast, [225Ac]-FPI-1434 is a large antibody-drug conjugate, and its handling requires specialized facilities for radioactivity.[5]
Q3: For [225Ac]-FPI-1434, is there a risk of off-target toxicity due to the alpha-emitter? A3: Yes, while targeted, some non-specific accumulation of the radiopharmaceutical can occur in healthy tissues, leading to off-target toxicity. Biodistribution studies are essential to assess this risk.[3][5]
Q4: If this compound is a beta-lactamase inhibitor, could bacterial efflux pumps be a reason for its lack of efficacy in whole-cell assays? A4: Yes, if this compound is a substrate for bacterial efflux pumps, it may be removed from the cell before it can reach its target. This can be tested by running the potentiation assay in the presence of a known efflux pump inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Phase 1/2 Study of [225Ac]-FPI-1434 Injection in Patients with Locally Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
Technical Support Center: Optimizing Radiolabeling for Higher Specific Activity
Welcome to the technical support center for radiolabeling optimization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the radiolabeling process. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve higher specific activity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are specific activity and molar activity, and why are they important?
A: Specific activity (As) is the amount of radioactivity per unit mass of a compound, typically expressed in Becquerels per gram (Bq/g) or Curies per gram (Ci/g)[1][2]. It is often used for macromolecules like proteins when the precise molecular weight is unknown[3]. Molar activity (Am) is the amount of radioactivity per mole of a compound, expressed as Becquerels per mole (Bq/mol) or Gigabecquerels per micromole (GBq/µmol)[2][3].
High specific or molar activity is crucial for several reasons:
-
Receptor Saturation: For tracers targeting low-density receptors, high specific activity ensures that only a small mass of the compound is injected, preventing saturation of the target sites and allowing for accurate quantification.
-
Pharmacological Effects: Administering a lower mass of the compound minimizes the risk of inducing unwanted pharmacological or toxicological effects[3].
-
Image Quality: In imaging studies, higher specific activity can lead to better image contrast and quality by reducing the background signal from non-specific binding[3].
Q2: What is the difference between "carrier-added" and "no-carrier-added" (n.c.a.) radionuclides?
A: "No-carrier-added" (n.c.a.) refers to radionuclides produced without the addition of a stable isotope of the same element[3]. This results in the highest possible theoretical specific activity. In contrast, "carrier-added" preparations contain a known amount of a stable isotope, which intentionally lowers the specific activity. Fluctuations in the amount of carrier contamination from starting materials or external sources can dilute the radiolabeled product and decrease its specific activity[3]. For therapeutic applications requiring high radiochemical yield and molar activity, using n.c.a. radionuclides is often necessary[4].
Q3: What are the main factors that influence the specific activity of a radiolabeled compound?
A: Several factors can impact the final specific activity of a radiopharmaceutical:
-
Purity of Radionuclide: The presence of isotopic (carrier) and non-isotopic metallic impurities in the radionuclide solution can compete with the desired radionuclide for the chelator, necessitating higher amounts of the precursor to achieve good incorporation and thus lowering the specific activity[3][5][6].
-
Precursor Amount: There is an inverse relationship between the amount of precursor (the molecule to be labeled) and the molar activity. Using a higher concentration of the precursor can increase the radiochemical yield but will decrease the molar activity[7].
-
Reaction Conditions: Parameters such as pH, temperature, and reaction time must be optimized for each specific radionuclide and precursor combination to ensure efficient labeling[5][6].
-
Radiolysis: At high radioactivity concentrations, the radiation can cause the decomposition of the radiolabeled compound and other reagents in the mixture, a process known as radiolysis or autoradiolysis[8][9]. This can reduce radiochemical purity and yield.
-
Purification Method: The efficiency of the purification step in separating the radiolabeled product from unreacted radionuclide, precursor, and other impurities is critical for achieving high apparent specific activity[3][10].
Q4: How can antioxidants improve the radiolabeling process?
A: Antioxidants, such as L-methionine, ascorbic acid, and gentisic acid, are crucial for protecting the radiolabeled compound from radiolysis, especially when working with high activities[4][8]. Radiation can generate reactive radical species that degrade the product. Antioxidants scavenge these radicals, preserving the integrity and radiochemical purity of the radiopharmaceutical[8]. The concentration of the antioxidant is a critical parameter and often needs to be increased when scaling up from low-activity manual preparations to high-activity automated synthesis[6][8].
Troubleshooting Guide: Low Specific Activity
This guide addresses the common problem of achieving lower-than-expected specific activity during radiolabeling experiments.
| Issue / Question | Potential Causes | Recommended Solutions & Corrective Actions |
| Why is my radiochemical yield low despite using sufficient precursor? | 1. Suboptimal Reaction pH: The pH of the reaction mixture is critical for efficient chelation. For DOTA-peptides, a pH between 4.0 and 4.5 is generally optimal. A pH below 4 can significantly slow down reaction kinetics, while a pH above 5 can lead to the formation of radionuclide hydroxides[5][6].2. Metal Contaminants: Contaminating metal ions from the radionuclide source, glassware, or reagents can compete with the radionuclide for the chelator. For example, Cd²⁺ is a strong competitor for ¹¹¹In incorporation into DOTA[5][6].3. Inadequate Heating: Some labeling reactions require heating to proceed to completion. For instance, labeling DOTA-peptides with ¹¹¹In may require 30 minutes at 100°C, whereas ⁹⁰Y and ¹⁷⁷Lu may only need 20 minutes at 80°C[5][6]. | 1. Optimize and Verify pH: Use a calibrated pH meter to precisely adjust the reaction pH with a suitable buffer (e.g., sodium acetate). Test a range of pH values (e.g., 3.5 to 5.5) to find the optimum for your specific system.2. Minimize Metal Contamination: Use high-purity reagents and acid-washed, metal-free labware. If contamination of the radionuclide is suspected, an initial purification step of the radionuclide may be necessary[3].3. Optimize Temperature and Time: Perform kinetic studies by varying the reaction temperature and time to determine the optimal conditions for achieving >95% radiochemical yield. |
| My radiochemical purity is high, but my final specific activity is low. What's wrong? | 1. Excess Precursor: Using too much precursor is a common cause of low molar/specific activity. While it can drive the reaction to completion, the final product is diluted by the unlabeled compound[7].2. Inefficient Purification: The purification method may not be adequately separating the labeled product from the excess unlabeled precursor. | 1. Titrate Precursor Amount: Systematically reduce the amount of precursor in the reaction to find the minimum amount required to achieve an acceptable radiochemical yield (>95%). This will maximize the specific activity.2. Optimize Purification: Develop a more effective purification method. High-Performance Liquid Chromatography (HPLC) is often the method of choice for separating the labeled product from unlabeled precursors[10]. Solid-Phase Extraction (SPE) can also be effective but may offer lower resolution[11]. |
| The radiochemical purity of my product decreases significantly after labeling. Why? | 1. Radiolysis: The product is degrading due to high radioactivity concentration, especially during process scale-up[8]. This is a common issue when moving from manual, low-activity experiments to automated, high-activity production[6][8].2. Product Instability: The radiolabeled compound may be unstable under the final formulation conditions (e.g., pH, buffer composition). | 1. Add or Increase Antioxidants: Incorporate antioxidants like L-methionine or ascorbic acid into the reaction mixture and the final product formulation to quench radicals and prevent radiolysis[8][12]. The required concentration may need to be significantly higher for high-activity batches[8].2. Adjust Formulation: Ensure the final product is stored in a buffer that guarantees its stability. Test stability over time at different pH values and with different stabilizing agents. |
Data Summary Tables
Table 1: Optimized Radiolabeling Conditions for DOTA-Peptides
This table summarizes the optimized reaction conditions for labeling DOTA-conjugated peptides with various radionuclides to achieve high specific activity.
| Radionuclide | Optimal pH | Temperature (°C) | Time (min) | Key Competitors/Contaminants | Reference |
| ⁹⁰Y | 4.0 - 4.5 | 80 | 20 | Zr⁴⁺ (decay product) does not interfere. | [5][6] |
| ¹¹¹In | 4.0 - 4.5 | 100 | 30 | Cd²⁺ (target/decay product) is a strong competitor. | [5][6] |
| ¹⁷⁷Lu | 4.0 - 4.5 | 80 | 20 | Hf⁴⁺ (decay product) does not interfere. | [5][6] |
| ⁶⁸Ga | < 4 | Room Temp / Heat | 4 - 9 | Metal ion contaminants in precursor solution. | [12][13] |
Table 2: Impact of Process Optimization on Radiochemical Purity (RCP) & Yield (RCY)
This table illustrates how adjustments in the radiolabeling protocol can significantly improve outcomes, particularly during the transition from manual to automated synthesis.
| Radiopharmaceutical | Protocol Stage | Precursor Amount | Key Optimization Step(s) | Outcome (RCP / RCY) | Reference |
| [⁶⁸Ga]Ga-FAP-2286 | Manual | 25 µg | 0.1 M Sodium Acetate (B1210297) buffer, Methionine antioxidant, 4 min heating | > 98% RCP | [12] |
| [⁶⁸Ga]Ga-FAP-2286 | Automated | 50 µg | Doubled precursor, extended heating to 9 min, increased elution volume | ~94% RCP, ~60% RCY | [12] |
| [¹⁷⁷Lu]Lu-PSMA-ALB-56 | Manual (Low Activity) | 30 µg | L-methionine antioxidant | > 97% RCP | [8] |
| [¹⁷⁷Lu]Lu-PSMA-ALB-56 | Automated (High Activity) | - | Direct transfer of manual conditions | < 70% RCP (due to radiolysis) | [8] |
| [¹⁷⁷Lu]Lu-PSMA-ALB-56 | Optimized Automated | - | Added SPE purification, increased antioxidant levels, larger final volume | > 98.9% RCP | [8] |
Experimental Protocols
Protocol: Manual Radiolabeling of a DOTA-Conjugated Peptide with ¹⁷⁷Lu
This protocol provides a generalized methodology for the manual, small-scale radiolabeling of a DOTA-peptide with Lutetium-177, optimized for high radiochemical purity.
1. Materials and Reagents:
-
DOTA-conjugated peptide precursor
-
No-carrier-added (n.c.a.) [¹⁷⁷Lu]LuCl₃ in 0.04 M HCl
-
Sodium acetate buffer (0.1 M, metal-free)
-
L-methionine solution (30 mg/mL in water, sterile filtered)
-
Metal-free water and HCl for pH adjustment
-
Reaction vial (e.g., 1.5 mL polypropylene (B1209903) tube)
-
Heating block set to 95°C
-
Analytical Radio-HPLC or Radio-TLC system for quality control
2. Procedure:
-
Precursor Preparation: In a sterile reaction vial, combine 30 µg of the DOTA-peptide with 160 µL of 0.1 M sodium acetate buffer.
-
Antioxidant Addition: Add 10 µL of the 30 mg/mL L-methionine solution to the vial to protect against radiolysis[8].
-
pH Adjustment: Briefly vortex the mixture. The pH should be within the optimal range of 4.0-4.5. If necessary, adjust with minimal volumes of metal-free HCl or NaOH.
-
Radionuclide Addition: Carefully add the desired amount of [¹⁷⁷Lu]LuCl₃ solution (e.g., ~74 MBq or 2 mCi) to the reaction vial[8]. Ensure the final volume and concentrations align with your experimental goals.
-
Reaction Incubation: Securely cap the vial and place it in a heating block pre-heated to 95°C for 15 minutes[8].
-
Cooling: After incubation, remove the vial from the heating block and allow it to cool to room temperature.
-
Quality Control: Determine the radiochemical purity (RCP) of the crude product using a validated analytical method such as radio-HPLC or radio-TLC. The goal is to achieve an RCP of >97%[8].
-
Purification (if necessary): If the RCP is unsatisfactory, or if a very high specific activity is required, the product must be purified. This is typically done using Solid-Phase Extraction (SPE) with a C18 cartridge or via semi-preparative HPLC to remove unchelated ¹⁷⁷Lu and other impurities[3][10].
Visualizations: Workflows and Logic Diagrams
Below are diagrams created using Graphviz to illustrate key experimental and troubleshooting workflows.
Caption: Troubleshooting workflow for diagnosing low specific activity.
References
- 1. Specific activity - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. WO2013003530A1 - Devices and methods for reducing radiolysis of radiolabeled compounds - Google Patents [patents.google.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 13. scispace.com [scispace.com]
Technical Support Center: Minimizing Background Signal in Preclinical Imaging
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to identify and mitigate common sources of background signal in preclinical imaging experiments.
General Troubleshooting and FAQs
This section covers issues applicable across multiple imaging modalities.
FAQ 1: My images have a high background signal. What are the first steps to identify the source?
High background can originate from the animal, the imaging agent, or the instrument itself. A systematic approach is crucial for diagnosis.
Initial Diagnostic Steps:
-
Image an Unlabeled Control Animal: This helps determine the level of endogenous background signal from the animal itself (e.g., tissue autofluorescence).[1]
-
Review Animal Preparation: Improper preparation can introduce artifacts. Ensure the imaging chamber is clean and free of debris like bedding or dander, which can cause phosphorescence.[2] For fluorescence and bioluminescence imaging, dark animal hair and skin can absorb and scatter light; consider using hairless, albino strains or removing hair 24 hours prior to imaging.[2]
-
Check Instrument Calibration: Run system performance and calibration checks as recommended by the manufacturer. Incorrect background measurements by the system, sometimes due to an open door or improperly placed filters, can lead to inaccurate data.[3]
-
Analyze the Signal Distribution: Is the background diffuse across the entire animal, or is it localized to a specific region like the gastrointestinal (GI) tract? Localized signals often point to specific biological causes, such as diet-induced autofluorescence.[4][5][6]
A logical workflow can help pinpoint the source of the high background signal.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. spectralinvivo.com [spectralinvivo.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
FPI-1465 (Nacubactam) vs. Other Diazabicyclooctane Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly among Gram-negative bacteria, has spurred the development of novel strategies to preserve the efficacy of our antibiotic arsenal. Among these, the diazabicyclooctane (DBO) class of β-lactamase inhibitors has emerged as a critical component in combating resistance. This guide provides a detailed comparison of FPI-1465, also known as nacubactam, with other prominent DBO inhibitors: avibactam (B1665839), relebactam (B560040), zidebactam (B611936), and durlobactam (B607225).
Executive Summary
This compound (nacubactam) is a diazabicyclooctane β-lactamase inhibitor distinguished by its dual mechanism of action. It not only inhibits a broad spectrum of serine β-lactamases (Ambler classes A, C, and some D) but also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacterales.[1][2] This dual action provides a synergistic "enhancer" effect when combined with β-lactam antibiotics that target other PBPs.[3][4] Other DBOs, such as avibactam and relebactam, primarily function as β-lactamase inhibitors. Zidebactam also possesses a similar dual-action mechanism, while durlobactam is particularly potent against β-lactamases found in Acinetobacter baumannii.[5] The choice of a DBO inhibitor is therefore dependent on the targeted pathogen and its specific resistance mechanisms.
Comparative In Vitro Activity
The in vitro efficacy of these inhibitors is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) of a partner β-lactam antibiotic with and without the inhibitor. The following tables summarize available comparative data.
Table 1: Comparative Activity (MIC90 in µg/mL) of DBO Combinations against Carbapenem-Resistant Enterobacterales
| Organism/Enzyme Class | Meropenem/ Nacubactam | Ceftazidime/ Avibactam | Imipenem/ Relebactam | Meropenem/ Vaborbactam* | Cefepime/ Zidebactam |
| KPC-producing | 1[4] | 8[6] | 1[7] | - | - |
| MBL-producing | 8[4] | >64 | >16 | >16 | 4[8] |
| OXA-48-like | 1[4] | 2[9] | 4[9] | 8[9] | - |
| ESBL-producing | ≤0.06[4] | - | - | - | - |
| AmpC-producing | 0.12[4] | - | - | - | - |
*Vaborbactam is a boronic acid derivative, not a DBO, but is included for comparison against KPC producers. Data for some combinations against specific resistance mechanisms were not available in the reviewed literature.
Table 2: Comparative Activity (MIC90 in µg/mL) of DBO Combinations against Pseudomonas aeruginosa
| Inhibitor Combination | Overall P. aeruginosa | Imipenem-Resistant P. aeruginosa |
| Cefepime/Zidebactam | 16[10] | - |
| Imipenem/Relebactam | 4[11] | - |
| Ceftazidime/Avibactam | 8[12] | >128[10] |
Table 3: Comparative IC50 Values (nM) against Class C (AmpC) β-Lactamases [13]
| Enzyme | Nacubactam | Avibactam | Relebactam | Zidebactam | Durlobactam |
| ACC-1 | 1.1 | 1.5 | 0.8 | 0.2 | 0.05 |
| FOX-5 | 1.0 | 1.1 | 0.7 | 0.2 | 0.04 |
| CMY-2 | 1.9 | 2.5 | 1.2 | 0.3 | 0.07 |
| DHA-1 | 2.5 | 3.1 | 1.5 | 0.4 | 0.09 |
| ACT-17 | 1.3 | 1.8 | 0.9 | 0.2 | 0.06 |
| MIR-17 | 1.1 | 1.6 | 0.8 | 0.2 | 0.05 |
| MOX-2 | 1.2 | 1.7 | 0.9 | 0.2 | 0.06 |
| LAT-1 | 1.4 | 1.9 | 1.0 | 0.3 | 0.07 |
| PDC-1 | 2.1 | 2.8 | 1.4 | 0.4 | 0.08 |
| ADC-50 | >20,000 | >13,000 | >13,000 | 5,000 | 0.17 |
Table 4: Comparative PBP2 Binding Affinity (IC50 in µg/mL)
| Inhibitor | Acinetobacter baumannii | Pseudomonas aeruginosa |
| Nacubactam | - (low affinity)[14] | - |
| Zidebactam | 0.01[14][15] | 0.26[15] |
| Avibactam | - (low affinity)[14] | - |
| Relebactam | - (low affinity)[14] | - |
| Meropenem | Comparable to Zidebactam[14] | - |
| Imipenem | 7-8 times higher than Zidebactam[14] | - |
Mechanism of Action
The primary mechanism for all diazabicyclooctane inhibitors is the formation of a covalent, yet reversible, acyl-enzyme intermediate with the serine residue in the active site of serine-β-lactamases. This incapacitates the enzyme, preventing it from hydrolyzing and inactivating β-lactam antibiotics.
This compound (nacubactam) and zidebactam are further distinguished by their ability to bind to PBP2. This dual action is particularly advantageous. When combined with a β-lactam partner that targets a different PBP (e.g., PBP3), the concomitant inhibition of multiple PBPs leads to enhanced bactericidal activity. This "enhancer" effect is also responsible for the activity of nacubactam- and zidebactam-containing combinations against some metallo-β-lactamase (MBL)-producing bacteria, as MBLs do not hydrolyze all β-lactams and the PBP inhibition remains effective.[5][8]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from standardized in vitro susceptibility and enzyme inhibition assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M07 document.[16]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Solutions: Serial two-fold dilutions of the β-lactam antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For combination testing, a fixed concentration of the DBO inhibitor (e.g., 4 µg/mL) is added to each well.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth.
β-Lactamase Inhibition Assay (Nitrocefin Assay)
This assay is used to determine the inhibitory activity of a compound against a purified β-lactamase enzyme.
Objective: To measure the 50% inhibitory concentration (IC50) of a DBO against a specific β-lactamase.
Methodology:
-
Reagent Preparation:
-
A solution of the purified β-lactamase enzyme is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Serial dilutions of the DBO inhibitor are prepared in the same buffer.
-
A stock solution of nitrocefin (B1678963), a chromogenic cephalosporin, is prepared and diluted in the assay buffer.[17]
-
-
Assay Procedure:
-
The enzyme and inhibitor are pre-incubated together for a defined period.
-
The reaction is initiated by the addition of nitrocefin.
-
The hydrolysis of nitrocefin, which results in a color change from yellow to red, is monitored spectrophotometrically at 486 nm over time.[17]
-
-
Data Analysis: The rate of nitrocefin hydrolysis is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by plotting the reaction rate against the inhibitor concentration.
Conclusion
This compound (nacubactam) is a promising diazabicyclooctane β-lactamase inhibitor with a distinct dual mechanism of action that includes direct PBP2 inhibition.[1] This provides it with an advantage against certain pathogens, including some MBL-producing Enterobacterales, where other DBOs like avibactam and relebactam are less effective. However, the choice of the optimal DBO inhibitor and its β-lactam partner will ultimately depend on the specific clinical scenario, including the identity of the infecting pathogen and its repertoire of resistance mechanisms. The data presented in this guide offer a foundation for the comparative evaluation of these important therapeutic agents.
References
- 1. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Pharmacodynamics of β-Lactams/Nacubactam against Carbapenem-Resistant and/or Carbapenemase-Producing Enterobacter cloacae and Klebsiella pneumoniae in Murine Pneumonia Model [mdpi.com]
- 4. ihma.com [ihma.com]
- 5. Classification and applicability of new beta-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa | springermedizin.de [springermedizin.de]
- 7. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2136. In Vitro Activity of Nacubactam (OP0595) Combined with Cefepime against Carbapenem-resistant Enterobacterales Isolated in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility of OXA-48-producing Enterobacterales to imipenem/relebactam, meropenem/vaborbactam and ceftazidime/avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Resistance to ceftazidime–avibactam and other new β-lactams in Pseudomonas aeruginosa clinical isolates: a multi-center surveillance study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. nitrocefin.com [nitrocefin.com]
A Comparative Efficacy Analysis of FPI-1465 and Avibactam
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial resistance, the development of novel β-lactamase inhibitors is paramount. This guide provides a detailed comparison of the efficacy of FPI-1465, an investigational diazabicyclooctane, and avibactam (B1665839), a clinically established β-lactamase inhibitor. This analysis is based on publicly available preclinical and clinical data to inform research and drug development endeavors.
Executive Summary
Avibactam, in combination with ceftazidime (B193861), is a well-characterized therapeutic option with a robust portfolio of Phase 3 clinical trial data demonstrating its efficacy against a broad spectrum of Gram-negative pathogens, including those producing extended-spectrum β-lactamases (ESBLs) and some carbapenemases. This compound is a novel β-lactamase inhibitor with a potential dual-action mechanism, also targeting penicillin-binding proteins (PBPs). Preclinical data for this compound are emerging, suggesting potent synergistic activity with β-lactam antibiotics. While direct clinical comparisons are not yet possible, this guide synthesizes the available efficacy data for both compounds.
Mechanism of Action
Avibactam is a non-β-lactam β-lactamase inhibitor that covalently binds to the active site of a wide range of serine β-lactamases, including Ambler class A, C, and some class D enzymes.[1] This binding is reversible, a unique characteristic that distinguishes it from some other inhibitors.[1] By inactivating these enzymes, avibactam protects co-administered β-lactam antibiotics from degradation.
This compound is also a non-β-lactam β-lactamase inhibitor belonging to the diazabicyclo[3.2.1]octane class.[2] Its primary mechanism involves the inactivation of serine-β-lactamases through the formation of a stable, covalent acyl-enzyme intermediate.[2][3] Additionally, preclinical evidence suggests a secondary mechanism of action through the inhibition of penicillin-binding proteins (PBPs), specifically PBP2, which are essential for bacterial cell wall synthesis.[3][4] This potential dual-targeting mechanism could offer an advantage in overcoming certain resistance mechanisms.[4]
Quantitative Data Presentation
In Vitro Efficacy
The following tables summarize the in vitro activity of this compound and avibactam. Data for this compound is based on limited preclinical studies, while avibactam data is more extensive.
Table 1: this compound In Vitro Activity
| Parameter | Target | Value | Reference |
| PBP Binding Affinity | |||
| IC₅₀ | E. coli PBP2 | 1.0 ± 0.6 µg/mL | [5] |
| Synergistic Activity | |||
| Potentiation Factor | Ceftazidime vs. ESBL-producing bacteria | Up to 256-fold increase in potency | [6] |
| Potentiation Factor | Aztreonam vs. ESBL-producing bacteria | Up to 1,024-fold increase in potency | [6] |
| Potentiation Factor | Meropenem (B701) vs. Carbapenemase-producing bacteria | Up to 128-fold increase in potency | [6] |
| Potentiation Factor | Ceftazidime vs. Carbapenemase-producing bacteria | Up to 256-fold increase in potency | [6] |
| Potentiation Factor | Aztreonam vs. Carbapenemase-producing bacteria | Up to 4,096-fold increase in potency | [6] |
| Note: Potentiation is observed when this compound is used at a fixed concentration of 4 µg/mL.[7] |
Table 2: Avibactam (in combination with Ceftazidime) In Vitro Activity against Gram-Negative Pathogens
| Organism (n) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible | Reference |
| Enterobacteriaceae (36,380) | >99.9 | [8] | ||
| - Multidrug-Resistant (2,953) | 0.25 | 1 | 99.2 | [8] |
| - Extensively Drug-Resistant (448) | 0.5 | 2 | 97.8 | [8] |
| - Carbapenem-Resistant (513) | 0.5 | 2 | 97.5 | [8] |
| ESBL-producing E. coli | 0.5 | 2 | - | [2] |
| ESBL-producing K. pneumoniae | 1 | 4 | - | [2] |
| Pseudomonas aeruginosa (1,743) | 2 | 8 | 96.3 | [9] |
| - Multidrug-Resistant | 4 | 16 | 86.5 | [8] |
Clinical Efficacy
The clinical efficacy of ceftazidime-avibactam has been established in several Phase 3 clinical trials. No clinical trial data for this compound is publicly available at this time.
Table 3: Clinical Cure Rates for Ceftazidime-Avibactam from Pooled Phase 3 Trial Data (RECLAIM, RECAPTURE, REPROVE)
| Indication | Ceftazidime-Avibactam Cure Rate (%) (n/N) | Comparator Cure Rate (%) (n/N) | Reference |
| Complicated Intra-Abdominal Infection (cIAI) | 85.4 (147/172) | 85.9 (151/176) | [6] |
| Complicated Urinary Tract Infection (cUTI) | 91.1 (164/180) | 92.1 (175/190) | [6] |
| Nosocomial Pneumonia (NP), including VAP | 80.4 (21/26) | 76.8 (33/43) | [6] |
| Overall (Pooled) | 88.1 (334/379) | 88.1 (364/413) | [6] |
Table 4: Clinical Cure Rates for Ceftazidime-Avibactam by Pathogen (Pooled Phase 3 Data)
| Pathogen (n) | Ceftazidime-Avibactam Cure Rate (%) (n/N) | Comparator Cure Rate (%) (n/N) | Reference |
| Escherichia coli (381) | 88.1 | 88.1 | [6][10] |
| Klebsiella pneumoniae (261) | 88.1 | 88.1 | [6][10] |
| Pseudomonas aeruginosa (53) | 72.7 (8/11 in bacteremia subset) | 88.1 (overall) | [1][6] |
| Enterobacterales (bacteremia subset) | 88.0 (44/50) | 82.2 (37/45) | [1] |
| Note: Comparator in most trials was a carbapenem.[6] |
Experimental Protocols
Detailed experimental protocols for proprietary drug candidates are often not fully disclosed. However, the general methodologies can be summarized based on published literature.
This compound: In Vitro Synergy Assessment (Checkerboard Assay)
A generalized protocol to determine the synergistic activity of this compound with a β-lactam antibiotic.
Avibactam: Phase 3 Clinical Trial Design (e.g., REPROVE for Nosocomial Pneumonia)
A summary of the typical design for the Phase 3 trials evaluating ceftazidime-avibactam.
-
Study Design: Randomized, double-blind, non-inferiority trial.[4][11]
-
Patient Population: Hospitalized adults with nosocomial pneumonia (including ventilator-associated pneumonia) caused by Gram-negative pathogens.[4][11]
-
Intervention: Intravenous ceftazidime-avibactam.[6]
-
Secondary Endpoints: Clinical cure rate at the test-of-cure visit.[4][11]
Conclusion
Avibactam is a well-established β-lactamase inhibitor with proven clinical efficacy in combination with ceftazidime for the treatment of serious Gram-negative infections. This compound is a promising investigational agent with a potential dual mechanism of action that has demonstrated potent in vitro synergistic effects with β-lactam antibiotics. While the preclinical data for this compound are encouraging, further studies, including clinical trials, are necessary to fully elucidate its efficacy and safety profile and to allow for a direct comparison with established therapies like ceftazidime-avibactam. This guide provides a foundational comparison based on the currently available data to aid researchers in the ongoing development of novel antimicrobial agents.
References
- 1. Clinical and Microbiological Outcomes of Ceftazidime-Avibactam Treatment in Adults with Gram-Negative Bacteremia: A Subset Analysis from the Phase 3 Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Ceftazidime/Avibactam Administration in Enterobacteriaceae and Pseudomonas aeruginosa Bloodstream Infections by Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentrations of aztreonam-avibactam, ceftazidime-avibactam and meropenem in clinical isolates of Klebsiella pneumoniae harboring carbapenemase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of ceftazidime/avibactam in patients with infections caused by β-lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmilabs.com [jmilabs.com]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Activity of Ceftazidime-Avibactam against Contemporary Pseudomonas aeruginosa Isolates from U.S. Medical Centers by Census Region, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of ceftazidime/avibactam in patients with infections caused by β-lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Comparative Analysis of FPI-1465 (Nacubactam) and its Dual-Targeting Mechanism in Bacterial Inhibition
A detailed guide for researchers, scientists, and drug development professionals on the validation of FPI-1465's dual-targeting mechanism, with a comparative analysis against alternative β-lactamase inhibitors.
This compound, also known as Nacubactam, is a diazabicyclooctane (DBO) β-lactamase inhibitor distinguished by a dual mechanism of action critical for overcoming bacterial resistance.[1][2][3][4] This guide provides a comprehensive validation of this mechanism, supported by experimental data, and compares its performance with other notable β-lactamase inhibitors such as Avibactam, Relebactam, and Zidebactam.
Dual-Targeting Mechanism of this compound (Nacubactam)
Nacubactam's efficacy is rooted in its ability to simultaneously execute two critical functions:
-
Broad-Spectrum β-Lactamase Inhibition : It effectively neutralizes a wide range of serine β-lactamases, including Ambler class A (e.g., KPC, CTX-M), class C (e.g., AmpC), and some class D enzymes.[1][2][4] This protects co-administered β-lactam antibiotics from enzymatic degradation by resistant bacteria.
-
Direct PBP2 Inhibition : Uniquely among many β-lactamase inhibitors, Nacubactam directly binds to and inhibits Penicillin-Binding Protein 2 (PBP2) in the cell wall of Enterobacteriaceae.[2][3][5] This confers intrinsic antibacterial activity and can result in a synergistic "enhancer" effect when combined with other β-lactam antibiotics that target different PBPs.[1]
This dual-action not only restores the effectiveness of existing antibiotics but also adds a direct bactericidal component, setting it apart from inhibitors that solely focus on β-lactamase inactivation.
Comparative Analysis of PBP Binding Affinity
The ability to directly inhibit PBPs is a key differentiator among β-lactamase inhibitors. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and its alternatives against key PBPs. A lower IC50 value indicates a higher binding affinity.
| Inhibitor | Target Organism | PBP Target | IC50 (µg/mL) |
| This compound (Nacubactam) | Escherichia coli | PBP2 | Not specified, but potent inhibition noted[5] |
| Zidebactam | Pseudomonas aeruginosa | PBP2 | 0.26[6] |
| Acinetobacter baumannii | PBP2 | 0.01[7] | |
| Avibactam | Escherichia coli | PBP2 | 0.92[8][9] |
| Pseudomonas aeruginosa | PBP2 | 1.1[8][9] | |
| Klebsiella pneumoniae | PBP2 | 2.0[10] | |
| Relebactam | Pseudomonas aeruginosa | PBPs | Modest binding affinity noted[11] |
Comparative Analysis of β-Lactamase Inhibition
The primary function of these compounds is the inhibition of β-lactamase enzymes. The table below presents IC50 values against KPC-2, a clinically significant class A carbapenemase.
| Inhibitor | Target Enzyme | IC50 (µM) |
| This compound (Nacubactam) | KPC-2 | 66[3][12] |
| KPC-2 (K234R variant) | 781[3][12] | |
| Avibactam | KPC-2 | 0.0034 - 0.029[13] |
| Relebactam | KPC-2 | 0.23 - 0.91[13] |
Experimental Protocols
Detailed methodologies are essential for the validation and replication of the bioactivity assays for this compound and its alternatives.
Protocol 1: β-Lactamase Inhibition Assay (Colorimetric)
This assay determines the inhibitory activity of a compound against a specific β-lactamase enzyme using a chromogenic substrate like nitrocefin (B1678963).
Materials:
-
Purified β-lactamase enzyme
-
Test inhibitor (e.g., this compound)
-
Nitrocefin (chromogenic β-lactamase substrate)
-
Assay Buffer (e.g., 100 mM PBS, pH 7.0)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test inhibitor in DMSO. Prepare a working solution of nitrocefin in the assay buffer (typically 0.5-1.0 mg/mL).[14]
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the β-lactamase enzyme, and serial dilutions of the test inhibitor.
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the nitrocefin working solution to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 486-490 nm over time.[15][16] The rate of nitrocefin hydrolysis is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of hydrolysis for each inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Protocol 2: Penicillin-Binding Protein (PBP) Affinity Assay
This competitive binding assay measures the affinity of a compound for specific PBPs using a fluorescently labeled β-lactam, such as Bocillin FL.
Materials:
-
Bacterial membrane preparations containing PBPs
-
Test inhibitor (e.g., this compound)
-
Bocillin FL (fluorescently labeled penicillin)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE equipment
-
Fluorescence imaging system
Procedure:
-
Membrane Preparation: Isolate membrane fractions containing PBPs from the bacterial strain of interest using established protocols.[6]
-
Competitive Inhibition: Incubate a standardized amount of the membrane preparation with increasing concentrations of the test inhibitor for 10-30 minutes at 30-37°C.[6][17]
-
Fluorescent Labeling: Add a fixed, non-saturating concentration of Bocillin FL to each reaction and incubate for an additional 10-15 minutes.[6][17]
-
Termination and Separation: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the membrane proteins by SDS-PAGE.
-
Detection: Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Quantification and Analysis: Quantify the fluorescence intensity of each PBP band. The IC50 is the concentration of the test inhibitor that reduces the fluorescence intensity by 50% compared to the control (no inhibitor).
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is used to determine the MIC of an antimicrobial agent.[18][19]
Materials:
-
Test compound (e.g., this compound alone or in combination)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microdilution plates
Procedure:
-
Prepare Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compound(s) in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Dilute the standardized bacterial inoculum to the appropriate final concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the diluted bacterial inoculum to each well of the microplate. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Conclusion
This compound (Nacubactam) presents a significant advancement in the fight against antimicrobial resistance through its validated dual-targeting mechanism. Its ability to both inhibit a broad spectrum of β-lactamases and exert direct antibacterial effects via PBP2 inhibition offers a synergistic approach to treating infections caused by multidrug-resistant Gram-negative bacteria.[1] Comparative analysis indicates that while other inhibitors like Avibactam and Zidebactam also show affinity for PBPs, the explicit "enhancer" effect of Nacubactam is a noteworthy characteristic. The provided experimental protocols offer a standardized framework for the continued evaluation and validation of Nacubactam and other novel β-lactamase inhibitors.
References
- 1. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 698. Nacubactam Inhibits Class A β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nacubactam Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Distinctive Binding of Avibactam to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. toku-e.com [toku-e.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. nitrocefin.com [nitrocefin.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Comparative Analysis of Nacubactam (FPI-1465) and Relebactam: Novel β-Lactamase Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the mechanisms, in vitro and in vivo efficacy, and experimental evaluation of two next-generation diazabicyclooctane β-lactamase inhibitors.
The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. The production of β-lactamase enzymes, which inactivate β-lactam antibiotics, is a primary mechanism of resistance. To counter this, novel β-lactamase inhibitors have been developed. This guide provides a detailed comparative analysis of two such inhibitors: nacubactam (B609398) (formerly FPI-1465) and relebactam (B560040). Both belong to the diazabicyclooctane (DBO) class but exhibit distinct mechanisms of action and antibacterial profiles.
Executive Summary
Nacubactam and relebactam are potent inhibitors of Ambler class A and C serine β-lactamases, crucial enzymes responsible for resistance to many penicillins, cephalosporins, and carbapenems. Relebactam functions primarily as a β-lactamase inhibitor, restoring the activity of its partner antibiotic, imipenem. In contrast, nacubactam possesses a unique dual-action mechanism: it not only inhibits β-lactamases but also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2][3][4] This "enhancer" effect potentiates the activity of its β-lactam partners, such as meropenem, cefepime, and aztreonam.[5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of nacubactam and relebactam is presented below.
| Property | Nacubactam (this compound) | Relebactam |
| Chemical Formula | C₉H₁₆N₄O₇S[1][2] | C₁₂H₂₀N₄O₆S[6] |
| Molecular Weight | 324.31 g/mol [2] | 348.37 g/mol [6] |
| CAS Number | 1452458-86-4[1][2] | 1174018-99-5[6] |
| Chemical Structure | [(2S,5R)-2-(2-aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate[2] | [(1R,2S,5R)-7-oxo-2-[(piperidin-4-yl)carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
Mechanism of Action
Nacubactam: A Dual-Action Inhibitor
Nacubactam's innovative dual mechanism of action provides a two-pronged attack against resistant Gram-negative bacteria.[1][3][4]
-
β-Lactamase Inhibition: Like other DBOs, nacubactam forms a covalent, slowly reversible acyl-enzyme intermediate with the active site serine of class A (e.g., KPC, ESBLs) and class C (e.g., AmpC) β-lactamases. This incapacitates the enzyme, preventing it from hydrolyzing and inactivating the partner β-lactam antibiotic.[7]
-
PBP2 Inhibition: Uniquely among clinically advanced DBOs, nacubactam also binds to and inhibits Penicillin-Binding Protein 2 (PBP2), an essential enzyme in the cell wall synthesis of Enterobacteriaceae.[1][5] This intrinsic antibacterial activity not only contributes directly to bacterial killing but also creates a synergistic "enhancer" effect with partner β-lactams that target other PBPs.[5]
Relebactam: A Focused β-Lactamase Inhibitor
Relebactam's primary role is to protect its partner antibiotic, imipenem, from degradation by key β-lactamases.[8] It is a potent inhibitor of class A (e.g., KPC, ESBLs) and class C (e.g., AmpC) serine β-lactamases.[8] Similar to other DBOs, relebactam forms a stable, slowly reversible acyl-enzyme complex with the target enzyme. Unlike nacubactam, relebactam does not possess significant intrinsic antibacterial activity.
Comparative In Vitro Activity
The following tables summarize the in vitro activity of nacubactam and relebactam in combination with their respective β-lactam partners against a range of β-lactamase-producing Gram-negative bacteria. Data are presented as MIC₉₀ (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates).
Table 1: In Vitro Activity of Nacubactam in Combination with Meropenem against β-Lactamase-Producing Enterobacteriaceae
| Bacterial Class | β-Lactamase Produced | Meropenem MIC₉₀ (μg/mL) | Meropenem/Nacubactam (1:1) MIC₉₀ (μg/mL) |
| Class A | KPC | >32 | 1 |
| Class A | ESBL | 0.12 | ≤0.06 |
| Class B | Metallo-β-lactamases (MBLs) | >32 | 8 |
| Class C | AmpC | 0.25 | 0.12 |
| Class D | OXA-48-like | 8 | 1 |
Table 2: In Vitro Activity of Imipenem/Relebactam against Imipenem-Nonsusceptible Gram-Negative Pathogens [9]
| Organism | Imipenem MIC₉₀ (μg/mL) | Imipenem/Relebactam (Relebactam at 4 μg/mL) MIC₉₀ (μg/mL) | % Susceptible to Imipenem/Relebactam |
| Pseudomonas aeruginosa | >16 | 8 | 80.5% |
| Klebsiella pneumoniae | >16 | 2 | 74.1% |
| Enterobacter spp. | >16 | 1 | 100% |
Comparative Enzyme Inhibition Kinetics
The potency of β-lactamase inhibitors is often characterized by their kinetic parameters, such as the second-order onset of acylation rate constant (k₂/K) and the off-rate constant (k_off).
Table 3: Kinetic Parameters for Inhibition of KPC-2 β-Lactamase
| Inhibitor | k₂/K (M⁻¹s⁻¹) | k_off (s⁻¹) | Reference |
| Relebactam | 24,750 | 0.0002 | [10] |
| Nacubactam | Not explicitly stated in the provided results, but described as less favorable than avibactam (B1665839) for KPC-2.[7] | Not explicitly stated in the provided results. |
In Vivo Efficacy
Both nacubactam and relebactam have demonstrated efficacy in murine infection models.
-
Nacubactam: In combination with cefepime, nacubactam significantly reduced the bacterial load of CTX-M-15-positive Escherichia coli and KPC-positive Klebsiella pneumoniae in a neutropenic murine thigh infection model.[11] When combined with meropenem, it showed significant efficacy in a neutropenic murine complicated urinary tract infection model against 9 out of 10 Gram-negative isolates.[11]
-
Relebactam: In combination with imipenem-cilastatin, relebactam was effective in murine models of disseminated and pulmonary infection caused by imipenem-resistant P. aeruginosa and K. pneumoniae.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.[9]
Materials:
-
Bacterial isolate
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Antimicrobial agent (e.g., meropenem, imipenem)
-
Inhibitor (nacubactam or relebactam)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland turbidity standards
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh (18-24 hour) culture on a non-selective agar (B569324) plate. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Antibiotic Dilution: Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB in the wells of a 96-well plate.
-
Inhibitor Addition: Add a fixed concentration of the inhibitor (e.g., 4 µg/mL of relebactam or a 1:1 ratio for nacubactam combinations) to each well containing the antibiotic dilutions.
-
Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic in combination with the inhibitor that completely inhibits visible bacterial growth.
Protocol 2: β-Lactamase Inhibition Assay (Nitrocefin Assay)
This assay measures the inhibitory activity of a compound against a purified β-lactamase enzyme using the chromogenic substrate nitrocefin (B1678963).
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2, AmpC)
-
Inhibitor (nacubactam or relebactam)
-
Nitrocefin (chromogenic β-lactamase substrate)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
96-well plate
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Reagent Preparation: Prepare stock solutions of the purified enzyme, inhibitor, and nitrocefin in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer and serial dilutions of the inhibitor.
-
Enzyme Addition and Pre-incubation: Add the purified β-lactamase to each well and pre-incubate for a defined period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding a fixed concentration of nitrocefin to each well.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 490 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC₅₀. Further kinetic analyses can be performed to determine Kᵢ, k₂/K, and k_off.
Protocol 3: Penicillin-Binding Protein 2 (PBP2) Competitive Binding Assay
This assay determines the affinity of a compound for PBP2 by measuring its ability to compete with a fluorescently labeled β-lactam (e.g., Bocillin FL).
Materials:
-
Bacterial cell lysate or purified PBP2
-
Test compound (nacubactam)
-
Fluorescently labeled β-lactam (e.g., Bocillin FL)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel imager
Procedure:
-
Sample Preparation: Prepare a bacterial cell lysate containing PBP2 or use purified PBP2.
-
Competition Reaction: Incubate the lysate or purified PBP2 with varying concentrations of nacubactam for a defined period.
-
Fluorescent Labeling: Add a fixed concentration of the fluorescently labeled β-lactam to the reaction mixtures and incubate to allow binding to any unoccupied PBP2.
-
SDS-PAGE: Stop the reaction and separate the proteins by SDS-PAGE.
-
Fluorescence Detection: Visualize the fluorescently labeled PBP2 bands using a fluorescence gel imager and quantify the band intensities.
-
Data Analysis: Plot the fluorescence intensity against the concentration of nacubactam to determine the IC₅₀ value, which represents the concentration of nacubactam required to inhibit 50% of the fluorescent probe binding to PBP2.
Conclusion
Nacubactam (this compound) and relebactam are promising next-generation β-lactamase inhibitors that address the challenge of Gram-negative resistance. While both are effective against class A and C β-lactamases, nacubactam's dual-action mechanism, which includes direct PBP2 inhibition, offers a unique "enhancer" effect and intrinsic antibacterial activity. This distinction may provide a broader spectrum of activity and a higher barrier to resistance development. Relebactam, in combination with imipenem, has demonstrated robust efficacy in restoring activity against many imipenem-resistant pathogens. The choice between these inhibitors in a clinical setting will likely depend on the specific pathogen, its resistance mechanisms, and the partner β-lactam. Further clinical studies are ongoing to fully elucidate the therapeutic potential of these important new agents in the fight against multidrug-resistant infections.
References
- 1. Nacubactam | C9H16N4O7S | CID 73386748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nacubactam - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. m.youtube.com [m.youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Relebactam - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Independent Replication of FPI-1465 (Nacubactam) Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel β-lactamase inhibitor FPI-1465, also known as nacubactam (B609398), with other clinically relevant alternatives. The information is based on available preclinical and clinical data from independent studies, supplemented with initial findings from developer-associated research where independent replication is not yet available.
Executive Summary
This compound (nacubactam) is a diazabicyclooctane (DBO) non-β-lactam β-lactamase inhibitor. A key differentiating feature of nacubactam is its dual-action mechanism: it not only inhibits a broad spectrum of serine β-lactamases (Ambler classes A, C, and some D), but also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2][3][4][5][6] This dual mechanism makes it a promising agent for combating antibiotic-resistant bacteria.
This guide will compare the in vitro efficacy of nacubactam with other β-lactamase inhibitors such as avibactam, relebactam (B560040), and vaborbactam, presenting available quantitative data and detailing the experimental methodologies for key cited experiments.
Data Presentation: In Vitro Efficacy Comparison
The following tables summarize the available quantitative data from independent comparative studies on the in vitro efficacy of nacubactam and its alternatives.
Table 1: Comparative In Vitro Activity of β-Lactamase Inhibitors Against Mycobacterium abscessus Complex (MABC)
| β-Lactam Combination | Fold Reduction in MIC of β-Lactam | Reference |
| Meropenem + Nacubactam | 8-fold | [7] |
| Cefepime + Nacubactam | 2-fold | [7] |
| Meropenem + Vaborbactam | Less potent than Meropenem + Nacubactam | [7] |
| Imipenem + Relebactam | Modest reduction | [7] |
| Ceftazidime (B193861) + Avibactam | Poor intrinsic activity of ceftazidime against MABC | [7] |
Table 2: In Vitro Activity of Meropenem-Nacubactam against KPC-producing Klebsiella pneumoniae
| Strain | Meropenem MIC (mg/L) | Meropenem + Nacubactam (4 mg/L) MIC (mg/L) | Reference |
| KPC-2 producing | >64 | 0.5 | [4] |
| KPC-3 producing | >64 | 0.5 | [4] |
Signaling Pathways and Mechanisms of Action
General Mechanism of β-Lactamase Inhibition by Nacubactam (this compound)
Nacubactam, like other DBOs, forms a covalent bond with the serine residue in the active site of serine-β-lactamases. This incapacitates the enzyme, preventing it from hydrolyzing the β-lactam ring of co-administered antibiotics.
Mechanism of β-lactamase inhibition by Nacubactam.
Dual-Action Mechanism of Nacubactam (this compound)
Unlike many other β-lactamase inhibitors, nacubactam also directly inhibits PBP2, contributing to its antibacterial effect and enhancing the activity of partner β-lactams.
Dual-action mechanism of Nacubactam.
Experimental Protocols
In Vitro Synergy Assessment (Checkerboard Assay)
This protocol is a generalized representation based on methodologies described in independent studies evaluating β-lactamase inhibitor combinations.[7][8]
-
Bacterial Isolates: Clinical isolates of multidrug-resistant bacteria (e.g., M. abscessus, KPC-producing K. pneumoniae) are cultured on appropriate agar (B569324) plates.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Drug Preparation: Stock solutions of nacubactam (or other inhibitors) and partner β-lactams are prepared. Serial twofold dilutions of each drug are made.
-
Assay Setup: In a 96-well microtiter plate, serial dilutions of the β-lactam are added to the columns, and serial dilutions of the inhibitor are added to the rows. Each well contains a unique combination of drug concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy, additivity, or antagonism.
Workflow for in vitro synergy testing.
Clinical Development Overview
Nacubactam is currently in global Phase III clinical trials in combination with various β-lactam partners for the treatment of complicated urinary tract infections, acute pyelonephritis, and infections caused by carbapenem-resistant Enterobacterales (CRE).[9][10] Phase I studies have shown that nacubactam is generally well-tolerated, with a pharmacokinetic profile that supports co-administration with meropenem.[2][3]
Conclusion
Independent in vitro studies support the initial findings that this compound (nacubactam) is a potent β-lactamase inhibitor. Its dual-action mechanism of inhibiting both β-lactamases and PBP2 distinguishes it from other clinically available inhibitors like avibactam, relebactam, and vaborbactam. This unique characteristic may offer a significant advantage in treating infections caused by multidrug-resistant bacteria. The ongoing Phase III clinical trials will be crucial in determining the clinical efficacy and safety of nacubactam-based combination therapies and their place in the therapeutic arsenal (B13267) against serious Gram-negative infections. Further independent, head-to-head comparative studies are warranted to fully elucidate the relative merits of nacubactam against a broader range of resistant pathogens.
References
- 1. ihma.com [ihma.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Biochemical exploration of β-lactamase inhibitors [frontiersin.org]
- 7. New β-Lactamase Inhibitors Nacubactam and Zidebactam Improve the In Vitro Activity of β-Lactam Antibiotics against Mycobacterium abscessus Complex Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro effects of diazabicyclooctane β-lactamase inhibitors relebactam and nacubactam against three subspecies of Mycobacterium abscessus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. meiji.com [meiji.com]
FPI-1465 (Nacubactam): A Comparative Guide to its Cross-Reactivity with β-Lactamases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of FPI-1465 (Nacubactam), a novel diazabicyclooctane (DBO) β-lactamase inhibitor, and its performance against a range of β-lactamase enzymes. This compound distinguishes itself through a dual mechanism of action: direct inhibition of serine-β-lactamases and intrinsic antibacterial activity via the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2] This document synthesizes available preclinical data to offer a comprehensive overview of its cross-reactivity profile, supported by experimental data and detailed methodologies.
Dual Mechanism of Action of this compound (Nacubactam)
This compound combines two distinct modes of action to combat bacterial resistance. Firstly, it acts as an inhibitor of Ambler class A, C, and some class D serine-β-lactamases.[3][4] Secondly, it possesses intrinsic antibacterial activity by binding to and inhibiting PBP2, an essential enzyme for cell wall synthesis in Enterobacteriaceae.[1][2] This dual activity not only protects co-administered β-lactam antibiotics from degradation but also contributes a direct bactericidal effect, which is particularly relevant for infections caused by bacteria producing metallo-β-lactamases (MBLs), as this compound's PBP2 affinity can enhance the efficacy of β-lactam partners against these challenging pathogens.[5]
Caption: Dual mechanism of Nacubactam action.
Quantitative Data Summary
The cross-reactivity and efficacy of this compound are summarized in the following tables, presenting both direct enzyme inhibition data and whole-cell antibacterial activity.
Table 1: In Vitro Inhibition of Purified β-Lactamase Enzymes by this compound (Nacubactam)
| β-Lactamase Class | Enzyme | Source Organism | Inhibition Constant |
| Class A | KPC-2 | Klebsiella pneumoniae | Kᵢ app = 31 ± 3 µM[6] |
| KPC-2 (K234R variant) | Klebsiella pneumoniae | Kᵢ app = 270 ± 27 µM[6] | |
| Class D | OXA-163 | - | IC₅₀ = 1.23 µM[7] |
| OXA-405 | - | IC₅₀ = 10.6 µM[7] | |
| OXA-48 | - | ~80-fold less potent than avibactam[7] |
Kᵢ app: Apparent inhibition constant; IC₅₀: Half-maximal inhibitory concentration.
Table 2: In Vitro Activity of Meropenem in Combination with this compound (Nacubactam) against β-Lactamase-Producing Enterobacteriaceae
| β-Lactamase Class | Enzyme Type | Meropenem MIC₉₀ (μg/mL) | Meropenem/Nacubactam (1:1) MIC₉₀ (μg/mL) |
| Class A | KPC | >32 | 1[8] |
| ESBL | 0.12 | ≤0.06[8] | |
| Class B | Metallo-β-lactamases (MBLs) | >32 | 8[8] |
| Class C | AmpC | 0.25 | 0.12[8] |
| Class D | OXA-48-like | 8 | 1[8] |
MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 3: Comparative In Vitro Activity of this compound (Nacubactam) Combinations against ESBL and Carbapenemase-Producing Bacteria
| Antibiotic | β-Lactamase Type | Fold Increase in Potency with this compound |
| Ceftazidime | ESBLs | Up to 256-fold[9] |
| Carbapenemases | Up to 256-fold[9] | |
| Aztreonam | ESBLs | Up to 1,024-fold[9] |
| Carbapenemases | Up to 4,096-fold[9] | |
| Meropenem | ESBLs | Up to 4-fold[4] |
| Carbapenemases | Up to 128-fold[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioactivity assays.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the synergistic activity of this compound with a β-lactam antibiotic.
-
Principle: Broth microdilution is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Detailed Protocol:
-
Preparation of Reagents: Prepare stock solutions of the β-lactam antibiotic and this compound in a suitable solvent. Prepare serial two-fold dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For combination testing, add a fixed concentration of this compound (e.g., 4 µg/mL) to each well containing the serially diluted β-lactam.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Inoculate the microtiter plates with the bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[1]
-
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Carbapenemase Inhibitors: Updates on Developments in 2021 | Bou Zerdan | Journal of Clinical Medicine Research [jocmr.org]
- 4. ihma.com [ihma.com]
- 5. New β-Lactam–β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. fedorapharma.com [fedorapharma.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of FPI-1465
This document provides comprehensive guidance on the proper disposal procedures for FPI-1465, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance. The information presented is based on available safety data for compounds with similar chemical structures and properties, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.[1] Personnel should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[2]
Hazard Profile of this compound
This compound presents several hazards that necessitate careful handling and disposal.[3] Understanding these risks is the first step in safe laboratory practice.
| Hazard Classification | Description |
| Combustible Liquid | May ignite when heated or in the presence of an ignition source.[3] |
| Aspiration Hazard | If swallowed, it can enter the lungs and may be fatal.[3] |
| Acute Oral Toxicity | A related compound is classified as harmful if swallowed.[3] |
| Acute Dermal Toxicity | Harmful in contact with skin. |
| Acute Inhalation Toxicity | Harmful if inhaled. |
| Corrosive to Metals | May be corrosive to metals.[4] |
Step-by-Step Disposal Protocol
A strict disposal protocol must be followed to manage the risks associated with this compound waste.[3]
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, all personnel must wear appropriate PPE to minimize exposure.[3]
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Protective Clothing: A lab coat or other protective garments.[3]
2. Waste Segregation and Collection: Proper segregation is crucial to prevent accidental chemical reactions and to ensure proper disposal.
-
Collect all materials contaminated with this compound, including unused product, pipette tips, vials, and cleaning materials, in a designated hazardous waste container.[3]
-
The container must be compatible with combustible and corrosive liquids and have a secure, tight-fitting lid.[3]
-
Clearly label the container as "Hazardous Waste: this compound, Combustible Liquid, Aspiration Hazard, Corrosive."[3]
3. Storage of Waste: Proper storage of hazardous waste is essential to maintain a safe laboratory environment.
-
Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.[3]
-
Keep the container away from heat, sparks, open flames, and other potential ignition sources.[3]
-
Ensure the storage area is secure and accessible only to authorized personnel.[3]
4. Professional Disposal: this compound waste must not be disposed of through standard laboratory trash or drains.[3]
-
Disposal must be conducted by an approved and licensed hazardous waste disposal company.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the hazardous waste.[3]
5. Documentation: Maintain meticulous records of all hazardous waste generated and disposed of.
-
Keep accurate records of the quantity of this compound waste generated and the date of disposal.[3]
-
Complete all necessary hazardous waste manifests and other documentation as required by your institution's EHS department or the disposal company.[3]
Experimental Protocols
As a specific, publicly available Safety Data Sheet (SDS) for this compound does not exist, detailed experimental protocols for its disposal are not available.[1] The disposal procedures outlined above are based on general best practices for handling novel or uncharacterized chemical compounds in a laboratory setting.[1] It is imperative for researchers to obtain a comprehensive SDS from the manufacturer or supplier of this compound before commencing any experimental work and to adapt these general procedures to include specific safety information from the official SDS.[1]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling FPI-1465
Disclaimer: As of the latest update, a specific Safety Data Sheet (SDS) for FPI-1465 with detailed toxicological, physical, and chemical properties is not publicly available. The following guidance is based on general best practices for handling novel or uncharacterized chemical compounds and information from safety data sheets for similar compounds. It is imperative that researchers obtain a comprehensive SDS from the manufacturer or supplier of this compound before commencing any experimental work. This document should be used as a supplementary guide and adapted to include the specific safety information provided in the official SDS.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance for personal protective equipment, operational plans, and disposal.
Hazard Classification
This compound and related compounds are associated with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Combustible Liquid: May ignite on heating or in the presence of an ignition source.[2]
-
Aspiration Hazard: If swallowed, the substance can enter the lungs and may be fatal.[2]
-
Skin Corrosion/Irritation: May cause severe skin burns and eye damage.[3]
-
Corrosive to Metals: May be corrosive to some metals.[3]
Personal Protective Equipment (PPE)
A baseline of appropriate PPE is mandatory for all procedures involving this compound to minimize exposure to potential hazards.[4][5]
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Type/Specification | Purpose |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles.[2][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical.[2][4] |
| Body Protection | Laboratory coat or other protective clothing. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Prevents inhalation of dust or vapors.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial when working with this compound.
Experimental Workflow Diagram
Caption: General workflow for the safe handling of this compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Use appropriate tools, such as anti-static spatulas, to handle the solid compound.[4]
-
Carefully weigh the desired amount of this compound into a tared container.[4]
-
Slowly add the solvent to avoid splashing.[4]
-
Securely cap the container and mix until the compound is dissolved.[4]
-
Clearly label all containers with the compound name, concentration, solvent, preparation date, and appropriate hazard warnings.[4]
-
-
Transport:
-
When transporting this compound, use a secondary container to prevent spills in case of accidental breakage.[4]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to ensure laboratory and environmental safety. Do not dispose of this compound down the drain or with general laboratory trash.[2]
Disposal Workflow Diagram
Caption: Step-by-step protocol for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[2]
-
-
Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled waste container.[2]
-
The container must be compatible with combustible liquids and have a secure, tight-fitting lid.[2]
-
Label the container as "Hazardous Waste: this compound, Combustible Liquid, Aspiration Hazard."[2]
-
-
Storage of Waste:
-
Arrange for Professional Disposal:
-
Documentation:
Spill Response
-
Small Spills: If it is safe to do so, contain the spill with an appropriate absorbent material. Clean the area with a suitable solvent and dispose of all materials as hazardous waste.
-
Large Spills: In the event of a large spill or a spill involving a highly volatile solvent, evacuate the laboratory immediately and contact your institution's safety office.[4]
By adhering to these safety and logistical protocols, researchers can minimize risks and ensure the safe handling and disposal of this compound in the laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
